In-Depth Technical Guide: Chemical Properties and Pharmacological Utility of 2-(4-(3-Chloropropyl)piperazinyl)quinoline
Executive Summary 2-(4-(3-Chloropropyl)piperazinyl)quinoline (CAS: 111035-53-1), widely referred to in pharmacological literature as AAL-13 , is a highly versatile synthetic building block and a potent bioactive molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-(3-Chloropropyl)piperazinyl)quinoline (CAS: 111035-53-1), widely referred to in pharmacological literature as AAL-13 , is a highly versatile synthetic building block and a potent bioactive molecule[1],[2]. This whitepaper provides a comprehensive technical analysis of AAL-13, bridging its dual identity. For medicinal chemists, it serves as a critical intermediate for synthesizing complex Central Nervous System (CNS) therapeutics[1]. For pharmacologists, it represents a novel quipazine derivative with profound antinociceptive and anti-inflammatory properties, driven by a unique monoaminergic mechanism rather than traditional cyclooxygenase (COX) inhibition[3].
Structural Chemistry & Physicochemical Profiling
The molecular architecture of AAL-13 is strategically designed for both receptor affinity and synthetic flexibility. It consists of three distinct domains:
Quinoline Scaffold: A privileged, lipophilic aromatic bicyclic system that facilitates robust π-π stacking interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs)[1].
Piperazine Linker: A saturated nitrogenous ring that modulates the molecule's overall pKa and aqueous solubility, while dictating the spatial orientation of the terminal chain.
3-Chloropropyl Chain: A highly reactive alkyl chloride moiety. In drug discovery, this acts as an electrophilic center for
SN2
nucleophilic substitution, allowing the attachment of diverse pharmacophores[1].
AAL-13 exhibits a highly differentiated pharmacological profile. According to foundational studies by3, AAL-13 functions as a selective inhibitor of 5-hydroxytryptamine (5-HT) and noradrenaline reuptake[3].
The Causality of Gastrointestinal Sparing:
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin achieve their effects by inhibiting COX enzymes, which inherently suppresses the production of protective gastric prostaglandins, leading to severe ulceration. AAL-13 entirely bypasses the arachidonic acid cascade. By elevating synaptic levels of 5-HT and noradrenaline, it modulates descending inhibitory pain pathways in the CNS to achieve antinociception and reduces peripheral edema without compromising the gastric mucosa[3].
Fig 1: Pharmacological mechanism of AAL-13 via monoamine reuptake inhibition.
Synthetic Utility in Medicinal Chemistry
Beyond its intrinsic bioactivity, AAL-13 is highly valued as a synthetic building block (1)[1]. The terminal primary chloride is highly susceptible to nucleophilic attack. By reacting AAL-13 with various secondary amines, phenols, or quinazolinones, chemists can synthesize extended pharmacophores, such as mixed
5−HT3
antagonists or
5−HT1A
agonists used in the treatment of Irritable Bowel Syndrome (IBS).
Fig 2: Synthetic workflow utilizing AAL-13 as an alkylating intermediate via SN2.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationale for every step.
Protocol A: In Vivo Assessment of Anti-inflammatory Activity
Objective: To quantify the anti-inflammatory efficacy of AAL-13 using a carrageenan-induced paw edema model.
Animal Preparation & Baseline Validation: Fast Wistar rats for 12 hours. Causality: Fasting ensures uniform drug absorption. Validation: Measure the baseline volume of the right hind paw using a plethysmometer (water displacement). This establishes a true zero-point for each specific animal, normalizing biological variance.
Dosing & Reference Controls: Divide animals into three groups: Vehicle (Control), AAL-13 (50-100 mg/kg p.o.), and Indomethacin (12 mg/kg p.o.)[3]. Validation: The vehicle group isolates the drug's effect, while Indomethacin validates the assay's sensitivity to known anti-inflammatory agents.
Edema Induction: Inject 0.1 mL of 1%
λ
-carrageenan into the subplantar tissue of the right hind paw. Causality: Carrageenan induces a biphasic inflammatory response, allowing assessment of both early (histamine/serotonin) and late (prostaglandin) inflammatory mediators.
Measurement & Data Normalization: Measure paw volume at 3 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control. Causality: Plethysmometry provides an objective, quantifiable metric of edema, removing subjective observer bias.
Protocol B: Nucleophilic Substitution Workflow
Objective: To utilize AAL-13 as an alkylating building block for novel drug synthesis.
Reagent Preparation & Solvent Selection: Dissolve AAL-13 (1.0 eq) and the target nucleophile (1.2 eq) in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent. It solvates cations (like
K+
) while leaving the nucleophile "naked" and highly reactive, drastically accelerating the
SN2
mechanism.
Catalytic Activation: Add
K2CO3
(2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Causality:
K2CO3
neutralizes the HCl byproduct. KI initiates a Finkelstein reaction; the iodide ion is a superior nucleophile and leaving group compared to chloride, creating a highly reactive alkyl iodide intermediate in situ to overcome steric hindrance.
Reaction Execution & In-Process Validation: Heat the mixture to 80°C. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) every 2 hours. The disappearance of the AAL-13 spot confirms the consumption of the limiting reagent.
Isolation & Structural Confirmation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validation: Submit the purified product for LC-MS and 1H-NMR. LC-MS confirms the exact mass (ruling out elimination side-reactions), while NMR confirms the structural connectivity of the newly formed bond.
Comparative Efficacy Data
The following table summarizes the quantitative pharmacological data comparing AAL-13 to the standard NSAID Indomethacin, highlighting AAL-13's superior safety profile regarding gastric toxicity[3].
Parameter
AAL-13 (100 mg/kg p.o.)
Indomethacin (12 mg/kg p.o.)
Carrageenan Edema Inhibition (3h)
103% (
p<0.001
)
63% (
p<0.02
)
Analgesic Index (Inflamed Paw)
Significantly Elevated
Significantly Elevated
Analgesic Index (Non-inflamed Paw)
Significantly Elevated
Elevated (High dose only)
Gastric Ulcerogenic Effect
None observed (up to 7 days)
Lethal at >3 mg/kg daily
Conclusion
2-(4-(3-Chloropropyl)piperazinyl)quinoline (AAL-13) stands out as a highly valuable compound in both pharmacological research and chemical synthesis. Its unique ability to inhibit 5-HT and noradrenaline reuptake provides potent anti-inflammatory and antinociceptive effects without the gastrointestinal toxicity inherent to COX inhibitors. Simultaneously, its reactive chloropropyl moiety makes it an indispensable building block for the sustainable production of next-generation GPCR ligands.
References
Benchchem - 2-(4-(3-Chloropropyl)piperazinyl)quinoline For Research.
PubMed / NIH - Antinociceptive and Anti-Inflammatory Activity of a Novel Quipazine Derivative (AAL-13): A Selective Inhibitor of 5-hydroxytryptamine Reuptake.
Journal of Pharmacy and Pharmacology (Oxford Academic) - Antinociceptive and anti-inflammatory activity of a novel quipazine derivative (AAL-13).
ChemMade - 2-(4-(3-chloropropyl)piperazinyl)quinoline CAS Query.
Comprehensive Technical Guide: 2-(4-(3-Chloropropyl)piperazinyl)quinoline in Medicinal Chemistry
Executive Summary In the landscape of central nervous system (CNS) drug discovery, bifunctional building blocks are the cornerstone of multi-target directed ligand (MTDL) design. 2-(4-(3-Chloropropyl)piperazinyl)quinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, bifunctional building blocks are the cornerstone of multi-target directed ligand (MTDL) design. 2-(4-(3-Chloropropyl)piperazinyl)quinoline (CAS: 111035-53-1) is a highly versatile synthetic intermediate that integrates a privileged quinoline-piperazine pharmacophore with a reactive alkyl linker. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and self-validating synthetic protocols, serving as a definitive guide for medicinal chemists and drug development professionals.
Chemical Identity & Structural Discrepancy Analysis
Before deploying this building block in synthetic workflows, it is critical to address nomenclature discrepancies often found in automated chemical databases. While some vendor algorithms may computationally generate the IUPAC name as 4-(3-chloropropyl)-2-(piperazin-1-yl)quinoline (placing the alkyl chain on the quinoline ring), the synthetically and pharmacologically relevant structure utilized in literature is 2-[4-(3-chloropropyl)piperazin-1-yl]quinoline . In this correct isomeric form, the chloropropyl group is attached to the distal nitrogen (N4) of the piperazine ring, acting as the reactive handle for downstream coupling.
Physicochemical Profiling
The following table summarizes the quantitative data and properties of the standardized intermediate [1].
Property
Value
Structural/Practical Implication
CAS Number
111035-53-1
Primary identifier for procurement and regulatory tracking.
Chemical Formula
C16H20ClN3
Defines the stoichiometric baseline for reaction equivalents.
Molecular Weight
289.80 g/mol
Optimal mass for a building block, allowing the final MTDL to remain within Lipinski's Rule of 5.
LogP (Estimated)
~3.2
High lipophilicity driven by the quinoline core; requires polar aprotic solvents (DMF, ACN) for reactions.
Reactivity Handle
Primary Alkyl Chloride
Susceptible to Finkelstein-assisted
SN2
displacement.
Storage Conditions
2-8°C, desiccated
Prevents slow hydrolysis of the alkyl chloride and oxidative degradation of the piperazine.
Structural Rationale in Drug Design
The architecture of 2-(4-(3-chloropropyl)piperazinyl)quinoline is not arbitrary; it is a meticulously designed tripartite system optimized for aminergic G-Protein Coupled Receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2/D3) receptors [2].
The Quinoline Scaffold: Acts as a lipophilic anchor. Its aromatic nature facilitates strong
π−π
stacking interactions with hydrophobic residues (e.g., phenylalanine or tryptophan) deep within the orthosteric binding pockets of GPCRs.
The Piperazine Core: The protonation of the basic nitrogen at physiological pH (pH 7.4) is non-negotiable for activity. It forms a critical charge-assisted hydrogen bond (salt bridge) with a highly conserved aspartate residue (e.g., Asp3.32) present in almost all aminergic GPCRs.
The 3-Chloropropyl Linker: The three-carbon chain is widely recognized as the optimal spacer length to bridge the primary orthosteric site and secondary allosteric pockets. The terminal chloride serves as an ideal leaving group for attaching secondary pharmacophores.
Fig 1. Logical relationship mapping of the tripartite pharmacophore to GPCR binding mechanisms.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this intermediate relies on a two-step sequence: a Nucleophilic Aromatic Substitution (
SNAr
) followed by a chemoselective N-alkylation. The protocols below are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating.
Step 1: Synthesis of 2-(Piperazin-1-yl)quinoline
Causality: A massive excess of piperazine is utilized not just as a reagent, but to statistically suppress the formation of a symmetrical bis-quinoline dimer. The
SNAr
is driven by the intrinsic electrophilicity of the 2-position on the quinoline ring.
Procedure:
Charge a round-bottom flask with 2-chloroquinoline (1.0 eq) and anhydrous piperazine (5.0 eq).
Heat the neat mixture to 120°C under an inert argon atmosphere for 4 hours.
Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over
Na2SO4
, and concentrate.
Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The protocol is validated when the high-Rf spot of 2-chloroquinoline completely disappears, replaced by a low-Rf, ninhydrin-positive spot indicating the secondary amine.
Step 2: Chemoselective N-Alkylation
Causality: 1-Bromo-3-chloropropane is a bifunctional electrophile. Because bromide is a significantly better leaving group than chloride (due to weaker C-Br bond strength and better polarizability), conducting the reaction at moderate temperatures with a mild base ensures chemoselective alkylation at the bromide end, preserving the chloride for the final drug synthesis.
Procedure:
Dissolve 2-(piperazin-1-yl)quinoline (1.0 eq) in anhydrous acetonitrile (ACN).
Add anhydrous
K2CO3
(2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).
Stir the suspension at 65°C for 12 hours.
Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography.
Self-Validation (IPC): Analyze the crude mixture via LC-MS. The system is validated by the presence of the target mass
[M+H]+=290.1
exhibiting a characteristic 3:1 isotopic pattern (confirming the presence of one
35Cl/37Cl
atom). The absence of
m/z=334
(bis-alkylation) confirms the chemoselectivity of the chosen temperature and base.
Fig 2. Two-step synthetic workflow emphasizing chemoselectivity and stoichiometric control.
The primary application of 2-(4-(3-chloropropyl)piperazinyl)quinoline is its subsequent coupling to a secondary pharmacophore (e.g., a quinazolinone, imide, or phenol) to yield a final therapeutic agent [2].
Expert Insight - The Finkelstein Acceleration:
When performing the final
SN2
displacement of the terminal chloride, the reaction can be notoriously slow, leading to thermal degradation of the reactants. To bypass this, researchers must employ a catalytic Finkelstein reaction in situ. By adding 0.1 to 0.5 equivalents of Potassium Iodide (KI) to the DMF reaction mixture, the alkyl chloride is transiently converted into an alkyl iodide. Iodine is a vastly superior leaving group, which dramatically accelerates the nucleophilic attack by the secondary pharmacophore, increasing final yields from typically ~40% to >85% while minimizing side reactions.
Analytical Characterization Standards
To ensure absolute trustworthiness of the synthesized or procured batch [3], the intermediate must be subjected to rigorous NMR characterization. Key diagnostic peaks in
1H
NMR (
CDCl3
, 400 MHz) include:
Terminal Chloride (
−CH2−Cl
): A distinct triplet around
δ
3.60 ppm.
Central Linker (
−CH2−
): A quintet around
δ
2.05 ppm, confirming the intact 3-carbon chain.
Piperazine Protons: Two sets of broad multiplets around
δ
2.65 ppm and
δ
3.70 ppm.
Quinoline Core: A cluster of aromatic signals between
δ
7.00 and 8.00 ppm, with the characteristic doublet of the C3 proton often appearing around
δ
7.05 ppm.
References
Journal of Medicinal Chemistry. "Discovery of a Novel 5-HT3 Antagonist/5-HT1A Agonist 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-20810) as a Potential Treatment for Irritable Bowel Syndrome" (Note: Demonstrates the analogous synthetic application of quinoline-piperazine alkyl linkers). ACS Publications. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary". PubChem Database. URL:[Link]
Foundational
In-Depth Technical Guide: 2-(4-(3-Chloropropyl)piperazinyl)quinoline – Molecular Properties, Synthesis, and Applications in Drug Discovery
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the landscape of modern medicinal chemistry, the rapi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks. 2-(4-(3-Chloropropyl)piperazinyl)quinoline (CAS: 111035-53-1) stands out as a highly versatile intermediate [1][4]. By combining a privileged quinoline pharmacophore with a pharmacokinetic-modulating piperazine ring and a reactive electrophilic handle, this molecule serves as a critical linchpin in the synthesis of novel therapeutics, particularly in the development of CNS-active agents and antiparasitics [1][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will explore the physicochemical properties of this compound, the causality behind its structural design, and field-proven, self-validating protocols for its synthesis and downstream application.
Physicochemical Profiling & Structural Causality
Understanding the exact specifications of 2-(4-(3-Chloropropyl)piperazinyl)quinoline is the first step in leveraging it for drug discovery. The molecule is defined by the formula C16H20ClN3 and a molecular weight of 289.81 g/mol [1].
Table 1: Quantitative Physicochemical Data
Property
Value
Mechanistic Implication
Molecular Formula
C16H20ClN3
Confirms the exact atomic composition for mass spectrometry validation.
Molecular Weight
289.81 g/mol
Optimal size for an intermediate; leaves room for target nucleophile addition while remaining within Lipinski's Rule of 5.
CAS Registry Number
111035-53-1
Unique identifier for sourcing and regulatory documentation [4].
Exact Mass
289.1346 Da
Critical for High-Resolution Mass Spectrometry (HRMS) tracking.
Hydrogen Bond Acceptors
3
Enhances aqueous solubility and dictates receptor binding affinity.
Hydrogen Bond Donors
0
The absence of H-donors increases lipophilicity, aiding blood-brain barrier (BBB) penetration.
Structural Modularity (The "Why")
The architecture of this compound is not arbitrary; it is a highly orchestrated assembly of three distinct modules:
The Quinoline Scaffold: A privileged structure in pharmacology [1]. It provides necessary lipophilic bulk and pi-pi stacking capabilities. Unlike fully planar aromatic systems that can intercalate DNA and cause toxicity, the attachment to piperazine forces a non-planar 3D geometry [2][3].
The Piperazine Core: Adopting a stable chair conformation, the piperazine ring acts as a spatial spacer and a basic center that modulates the overall pKa of the final drug, improving solubility and oral bioavailability [3].
The 3-Chloropropyl Linker: This terminal alkyl chloride is the engine of the molecule's utility. It acts as a targeted electrophile, allowing researchers to covalently attach the quinoline-piperazine module to diverse biological entities via Nucleophilic Aliphatic Substitution (
SN2
).
Structural modularity and pharmacophoric roles of 2-(4-(3-Chloropropyl)piperazinyl)quinoline.
Experimental Workflows: Synthesis of the Building Block
The synthesis of 2-(4-(3-Chloropropyl)piperazinyl)quinoline relies on exploiting differential chemical reactivity. The following protocol outlines the two-phase assembly of the molecule.
Objective: Attach the piperazine ring to the quinoline core.
Procedure: React 2-chloroquinoline with a 5-fold molar excess of anhydrous piperazine in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone) at 120°C for 12 hours.
Causality & Self-Validation: Why a 5-fold excess? Piperazine is a symmetrical diamine. Using a stoichiometric amount would result in a high yield of unwanted symmetrical dimers (two quinolines attached to one piperazine). The massive excess kinetically favors mono-substitution. The system is self-validating via TLC: the highly polar excess piperazine remains at the baseline, while the mono-substituted product migrates cleanly.
Phase 2: Chemoselective N-Alkylation (
SN2
)
Objective: Attach the 3-chloropropyl linker.
Procedure: Dissolve the isolated 2-(piperazin-1-yl)quinoline in acetonitrile. Add 1.5 equivalents of anhydrous potassium carbonate (
K2CO3
) and 1.1 equivalents of 1-bromo-3-chloropropane . Stir at 60°C for 8 hours.
Causality & Self-Validation: Why use 1-bromo-3-chloropropane instead of 1,3-dichloropropane? Bromide is a significantly softer, more polarizable leaving group than chloride. This differential reactivity ensures the secondary amine of the piperazine attacks the brominated carbon exclusively, leaving the terminal chloride intact for your future downstream applications. The mild base (
K2CO3
) neutralizes the HBr byproduct without causing unwanted elimination (which would yield a useless allyl chloride).
Workflow for synthesizing 2-(4-(3-Chloropropyl)piperazinyl)quinoline via SNAr and SN2 reactions.
Downstream Application: Finkelstein-Catalyzed API Assembly
Once you have synthesized or procured 2-(4-(3-Chloropropyl)piperazinyl)quinoline, the next step is coupling it to your target pharmacophore (e.g., a substituted phenol or a secondary amine).
Protocol 2: In Situ Finkelstein Coupling (
SN2
)
Alkyl chlorides are notoriously sluggish electrophiles. To force the reaction to completion without degrading sensitive target molecules, we utilize a catalytic Finkelstein reaction.
Setup: In a dry flask under inert atmosphere, combine 1.0 eq of your target nucleophile, 1.2 eq of 2-(4-(3-Chloropropyl)piperazinyl)quinoline, and 2.0 eq of
K2CO3
in Dimethylformamide (DMF).
The Catalyst: Add 0.2 eq of Sodium Iodide (NaI).
Execution: Heat the mixture to 85°C for 12-16 hours.
Causality: The NaI acts as a catalyst. The iodide ion (
I−
) displaces the chloride on the propyl chain to form an alkyl iodide in situ. Because iodide is a vastly superior leaving group compared to chloride, the subsequent attack by your target nucleophile is dramatically accelerated. This lowers the required activation energy, preventing thermal degradation of the product.
Analytical Validation Markers
To ensure the integrity of your self-validating protocols, rely on the following analytical markers to confirm the identity and purity of 2-(4-(3-Chloropropyl)piperazinyl)quinoline before proceeding to downstream API synthesis.
Table 2: Analytical Characterization Markers
Analytical Technique
Key Diagnostic Marker
Causality / Rationale
LC-MS (ESI+)
m/z
290.1
[M+H]+
and 292.1
Confirms exact mass. The distinct 3:1 isotopic ratio perfectly validates the presence of exactly one chlorine atom.
1
H-NMR (
CDCl3
)
Triplet at ~3.6 ppm (2H)
Corresponds to the
−CH2−Cl
protons. During Protocol 2, the disappearance or upfield shift of this triplet provides absolute proof of successful downstream
SN2
coupling.
1
H-NMR (
CDCl3
)
Multiplet at ~2.0 ppm (2H)
Represents the central
−CH2−
of the propyl chain, confirming the linker's structural integrity.
13
C-NMR (
CDCl3
)
Peak at ~43.0 ppm
Validates the carbon directly attached to the terminal chlorine atom.
Introduction: The Strategic Fusion of Privileged Scaffolds
An In-Depth Technical Guide to the Biological Activity of Quinoline-Piperazine Hybrids In the landscape of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has em...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Quinoline-Piperazine Hybrids
In the landscape of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents with enhanced efficacy and improved pharmacological profiles.[1] The quinoline and piperazine moieties represent two "privileged scaffolds," appearing frequently in a multitude of FDA-approved drugs and biologically active compounds.[2][3]
The quinoline ring, a fused aromatic nitrogen-containing heterocycle, is the core of numerous antimalarial, anticancer, and antimicrobial agents.[1][4] Its planar structure allows it to intercalate with DNA, while its heterocyclic nature enables a wide range of chemical modifications to modulate its biological activity.[5] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is prized in drug design for its favorable pharmacokinetic properties.[1] It often serves as a versatile linker, improving aqueous solubility, oral bioavailability, and the ability to cross biological membranes, while also providing sites for further functionalization.
The fusion of these two scaffolds into quinoline-piperazine hybrids creates a molecular framework with immense therapeutic potential. These hybrid molecules have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, antimalarial, and neuroprotective effects.[6][7] This guide, intended for researchers and drug development professionals, provides a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols used for their evaluation.
Quinoline-piperazine hybrids have shown significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[6][7] Their activity often stems from the inhibition of key enzymes involved in cell signaling and proliferation, such as receptor tyrosine kinases, or through direct interaction with DNA.[1][5]
Mechanism of Action and Structure-Activity Relationship (SAR)
A primary mechanism for many quinoline-piperazine anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Overexpression of EGFR is a hallmark of many cancers, including breast and lung cancer, leading to uncontrolled cell division. The quinoline moiety can bind to the ATP-binding site of the kinase domain, while the piperazine linker and its substituents can form crucial interactions with surrounding amino acid residues, enhancing binding affinity and inhibitory potency.
SAR studies have revealed key structural features that govern anticancer efficacy:
Substituents on the Quinoline Ring: Modifications at the C-2, C-3, and C-4 positions of the quinoline ring are particularly important for activity.[6]
Piperazine Linker: The piperazine unit is not merely a spacer but an integral part of the pharmacophore, contributing to the overall conformation and binding.[5]
Terminal Groups: Electron-withdrawing groups (EWGs) such as -NO2, -F, or -CN on a terminal aryl ring attached to the piperazine often significantly enhance cytotoxic activity.[1][8] For instance, a 4-nitrophenyl group on a thiazole ring appended to the hybrid resulted in the most potent activity against the MDA-MB-231 triple-negative breast cancer cell line.[1]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these hybrids is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[10][11]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[10]
Compound Treatment: Prepare a stock solution of the quinoline-piperazine hybrid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like doxorubicin).[10]
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualization: Anticancer Evaluation Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Quinoline-piperazine hybrids have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria, including strains responsible for tuberculosis.[4][12]
Mechanism of Action and SAR
The antimicrobial action of these hybrids is often linked to the inhibition of essential bacterial enzymes. For instance, many quinolone antibiotics (a related class) target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. While the exact targets for many novel quinoline-piperazine hybrids are still under investigation, it is hypothesized they may share similar mechanisms.
Key SAR findings include:
Sulfonamide vs. Amide Linkage: In one study, quinoline-piperazine hybrids with a sulfonamide linker were found to be significantly more biologically active against bacteria than those with an amide linker.[12]
Halogen Substitution: The presence of fluorine or trifluoromethyl groups on the terminal aryl ring often leads to excellent antibacterial activity.[12] A compound with a fluorine at the 2nd position of a benzene ring showed potent activity against S. aureus and M. catarrhalis.[12]
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Methodology:
Prepare Inoculum: Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline-piperazine hybrid in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 64 µg/mL down to 0.03 µg/mL.[12]
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
Controls: Include the following controls on each plate:
Growth Control: Wells with broth and inoculum only (no compound).
Sterility Control: Wells with broth only (no inoculum).
Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested under the same conditions.[12]
Incubation: Cover the plate and incubate at 37°C for 18–24 hours.
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no turbidity (i.e., no visible bacterial growth) is observed.
Antimalarial Activity
Malaria remains a devastating global health issue, exacerbated by the spread of drug-resistant parasites. Quinoline-based drugs like chloroquine have been the cornerstone of antimalarial therapy for decades.[3] Quinoline-piperazine hybrids are being explored as next-generation agents to overcome resistance.[4][14]
Mechanism of Action and SAR
The primary target for many quinoline antimalarials is the parasite's detoxification of heme. During its life cycle in red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite neutralizes this heme by polymerizing it into an inert crystal called hemozoin. Chloroquine is thought to act by accumulating in the parasite's food vacuole and capping the growing hemozoin crystal, leading to a buildup of toxic heme that kills the parasite.[8] Quinoline-piperazine hybrids are believed to function similarly.
Key SAR findings include:
Linker Length and Type: The linker connecting the quinoline core to other moieties is critical. Hybrids with a piperazine linker have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[14]
Terminal Moiety: Hybridizing the 4-aminoquinoline scaffold with pyrimidine via a piperazine linker resulted in compounds with IC50 values in the sub-micromolar range.[14]
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress, neuroinflammation, and protein aggregation are key pathological features.[15][16] Quinoline derivatives are being investigated as multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathways.[16][17]
Mechanism of Action
The neuroprotective effects of quinoline-piperazine hybrids are multifaceted:
Enzyme Inhibition: They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters. Inhibition of these enzymes is a key strategy in managing Alzheimer's disease.[17][18]
Antioxidant Activity: The quinoline scaffold can scavenge reactive oxygen species (ROS), protecting neurons from oxidative damage.[18][19]
Metal Chelation: Dysregulation of metal ions like copper is implicated in Alzheimer's pathology. Certain hybrids are designed to chelate these metals, restoring metal homeostasis.[17]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This assay evaluates a compound's ability to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H2O2) or glutamate.[19][20]
Principle: Neuronal cells (e.g., human neuroblastoma SH-SY5Y) are pre-treated with the test compound and then exposed to an oxidative insult. Cell viability is measured to determine if the compound conferred protection.
Step-by-Step Methodology:
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype if required (e.g., using retinoic acid).
Compound Pre-treatment: Treat the cells with various concentrations of the quinoline-piperazine hybrid for 1-2 hours.
Induce Oxidative Stress: Add a neurotoxic concentration of an oxidizing agent (e.g., 500 µM H2O2 or 5 mM glutamate) to the wells.[19][20] Include controls:
Untreated Control: Cells with medium only.
Toxin-only Control: Cells treated only with H2O2/glutamate.
Incubation: Incubate the plate for 24 hours at 37°C.
Assess Viability: Measure cell viability using an appropriate method, such as the MTT assay (described in section 1.3) or a lactate dehydrogenase (LDH) release assay, which measures membrane damage.
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated cells to the toxin-only control and the untreated control.
Visualization: Key Pathways in Neuroprotection
Caption: Multi-target mechanisms of quinoline-piperazine hybrids in neuroprotection.
Antiviral Potential and Evaluation
While less explored than other areas, the broad biological activity of quinoline derivatives suggests potential applications as antiviral agents. Evaluation of antiviral efficacy requires specialized assays to measure a compound's ability to inhibit viral replication without harming the host cells.
This is the gold standard for measuring the inhibition of viral infectivity.
Principle: A confluent monolayer of host cells is infected with a known amount of virus that has been pre-incubated with the test compound. A semi-solid overlay is added to restrict viral spread, causing localized zones of cell death (plaques). A reduction in the number of plaques compared to a no-compound control indicates antiviral activity.
Step-by-Step Methodology:
Cell Culture: Seed susceptible host cells (e.g., Vero or MDCK cells) in 6-well plates and grow until they form a confluent monolayer.[21][22]
Compound-Virus Incubation: Prepare serial dilutions of the quinoline-piperazine hybrid. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
Infection: Wash the cell monolayers with PBS and inoculate them with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., culture medium containing 1% agarose or methylcellulose). This prevents the spread of progeny viruses through the medium, ensuring that new infections are localized.
Incubation: Incubate the plates at 37°C for 2-5 days, depending on the virus, to allow for plaque formation.
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet, which stains living cells but not the dead cells within a plaque. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 is the concentration that reduces the plaque count by 50%.
Conclusion
The strategic hybridization of the quinoline and piperazine scaffolds has yielded a versatile class of molecules with a remarkable breadth of biological activity. As anticancer agents, they target key signaling pathways with high potency. As antimicrobial and antimalarial candidates, they show promise in combating resistant pathogens. Furthermore, their multi-target nature makes them intriguing candidates for tackling complex neurodegenerative diseases. The experimental frameworks detailed in this guide provide the necessary tools for researchers to effectively screen, validate, and advance these promising compounds in the drug discovery pipeline. Continued exploration of the structure-activity relationships and mechanisms of action of quinoline-piperazine hybrids will undoubtedly pave the way for the development of next-generation therapeutics.
References
Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Thakur, A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2248. [Link]
Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. (2025). RSC Publishing. [Link]
Nayak, D. S., et al. (2021). Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect, 6(1), 38-60. [Link]
Yildiz, M., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity, 22(6), e202500123. [Link]
A Review on Biological Activity of Quinoline-based Hybrids. (2024). Bentham Science Publishers. [Link]
Nagani, A., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. Molecular Diversity. [Link]
Lagdhir, M. A., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Journal of the Indian Chemical Society, 96(10), 985-994. [Link]
Osorio-Llanes, E., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 27(10), 103309. [Link]
Lee, S., et al. (2022). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Journal of Medicinal Chemistry, 65(17), 11528-11542. [Link]
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2025). MDPI. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy. [Link]
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Journal of Chemical Neuroanatomy. [Link]
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). Spandidos Publications. [Link]
Kumar, A., et al. (2014). Quinoline–Pyrimidine Hybrids: Synthesis, Antiplasmodial Activity, SAR, and Mode of Action Studies. Journal of Medicinal Chemistry, 57(1), 136-148. [Link]
Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1876. [Link]
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2025). ResearchGate. [Link]
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). in vivo. [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Crimson Publishers. [Link]
In vitro neurology assays. (2025). InnoSer. [Link]
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2026). MDPI. [Link]
Kovi, R., & Singh, V. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-125. [Link]
Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 58. [Link]
In vitro Model Systems for Studies Into Retinal Neuroprotection. (2022). Frontiers in Neuroscience. [Link]
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]
Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. (2025). MDPI. [Link]
Preparation, Antibacterial and Antiviral Activity Measurements and Detection Methods. (2023). Recent Patents on Anti-Infective Drug Discovery. [Link]
Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. (2023). MDPI. [Link]
Unlocking the Pharmacological Potential of 2-(4-(3-Chloropropyl)piperazinyl)quinoline: A Versatile Scaffold for Multi-Target Drug Discovery
Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is paramount. 2-(4-(3-Chloropropyl)piperazinyl)quinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is paramount. 2-(4-(3-Chloropropyl)piperazinyl)quinoline is a highly versatile synthetic building block that merges the lipophilic, π-stacking capabilities of a quinoline ring with the hydrogen-bonding and basic properties of a piperazine moiety[1]. Crucially, the terminal 3-chloropropyl chain serves as a reactive electrophilic center, allowing researchers to rapidly synthesize multi-target directed ligands (MTDLs) via straightforward SN2 alkylation[1].
This technical guide explores the three primary therapeutic domains where this scaffold demonstrates exceptional promise: Neuropsychiatric Disorders, Metabolic Diseases (Type 2 Diabetes), and Infectious Diseases (Tuberculosis). For each domain, we dissect the mechanistic causality of the scaffold and provide field-proven, self-validating experimental protocols for drug development professionals.
Chemical Anatomy & Synthetic Workflow
The pharmacological utility of 2-(4-(3-Chloropropyl)piperazinyl)quinoline lies in its tripartite structure:
Quinoline Core: Provides a rigid, aromatic system ideal for hydrophobic pocket insertion and π-π stacking with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in target proteins[2].
Piperazine Linker: Acts as a basic center that is predominantly protonated at physiological pH, enabling critical electrostatic and cation-π interactions with anionic residues (e.g., Aspartate)[3].
3-Chloropropyl Chain: The alkyl chloride is a prime candidate for SN2 nucleophilic substitution. By reacting this scaffold with various nucleophilic "head groups" (amines, thiols, or amides), researchers can fine-tune the spatial geometry of the resulting molecule[1].
Figure 1: SN2-driven synthetic workflow for generating multi-target directed ligands.
Therapeutic Target I: Central Nervous System (CNS) Receptors
Mechanistic Rationale
The pathophysiology of major depressive disorder (MDD) and schizophrenia is heavily linked to the dysregulation of monoaminergic systems, specifically serotonin (5-HT) and dopamine (DA)[4]. The 2-(4-(3-Chloropropyl)piperazinyl)quinoline scaffold is a perfect precursor for Long Chain Arylpiperazines (LCAPs) [3].
In LCAPs, the distance between the basic piperazine nitrogen and the terminal aromatic group is strictly governed by the alkyl chain. A 3-carbon spacer is the optimal length to bridge the orthosteric binding site and the secondary hydrophobic pocket of the 5-HT1A and D2 G-protein coupled receptors (GPCRs), as well as the Serotonin Transporter (SERT)[5],[6].
Figure 2: GPCR signaling modulation by quinoline-piperazine CNS ligands.
Self-Validating Protocol: In Vitro Radioligand Binding Assay (5-HT1A)
Causality: To ensure target specificity and eliminate cross-reactivity from endogenous tissue proteins, this assay utilizes cloned human receptors expressed in HEK293 cells rather than crude brain homogenates.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .
Assay Setup (Self-Validation): Set up a 96-well plate with three distinct conditions to ensure the measured signal is exclusively receptor-driven:
Total Binding (TB): Membrane + [³H]-8-OH-DPAT (radioligand) + Buffer.
Test Compounds: Membrane + [³H]-8-OH-DPAT + Quinoline-piperazine derivatives (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M).
Incubation & Filtration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the plastic).
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
Data Analysis: Calculate Specific Binding = (TB - NSB). Use non-linear regression (Cheng-Prusoff equation) to determine the
Ki
(inhibition constant).
Managing postprandial hyperglycemia is a cornerstone of Type 2 Diabetes Mellitus (T2DM) treatment. Current clinical α-glucosidase inhibitors (e.g., acarbose) are carbohydrate mimics that cause severe gastrointestinal distress[7]. Quinoline-piperazine derivatives act as potent, non-carbohydrate inhibitors[8]. The piperazine ring acts as a flexible hinge, allowing the quinoline core and the substituted aryl tail to perfectly align with the catalytic residues of the enzyme, often resulting in uncompetitive or competitive inhibition that vastly outperforms standard therapies[9],[10].
Quantitative Data Summary
Recent structure-activity relationship (SAR) studies highlight the superior potency of these derivatives compared to clinical standards[8],[10].
Self-Validating Protocol: In Vitro α-Glucosidase Inhibition Assay
Causality: The assay relies on the cleavage of the synthetic substrate pNPG (p-nitrophenyl-α-D-glucopyranoside) into p-nitrophenol, which absorbs light at 405 nm. Because quinoline derivatives are aromatic and may inherently absorb light at this wavelength, a background subtraction step is mandatory to prevent false-positive inhibition readings.
Step-by-Step Methodology:
Reagent Preparation: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to a concentration of 0.5 U/mL. Prepare 5 mM pNPG in the same buffer.
Incubation: In a 96-well microplate, add 20 µL of the test compound (dissolved in DMSO, final DMSO < 1%), 20 µL of enzyme solution, and 50 µL of phosphate buffer. Incubate at 37°C for 10 minutes to allow pre-binding.
Reaction Initiation: Add 10 µL of 5 mM pNPG to start the catalytic reaction. Incubate for exactly 20 minutes at 37°C.
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃, which shifts the pH and maximizes the absorbance of the released p-nitrophenolate ion.
Self-Validation Controls:
Positive Control: Acarbose + Enzyme + pNPG.
Enzyme Control (100% Activity): Buffer + Enzyme + pNPG.
Compound Background Control (Critical): Test Compound + Buffer + pNPG (NO ENZYME). Absorbance from this well must be subtracted from the test well to account for intrinsic compound color.
Readout: Measure absorbance at 405 nm using a microplate reader. Calculate % inhibition based on the corrected absorbance values.
The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) demands novel chemical entities. The quinoline core is a clinically validated antitubercular pharmacophore (e.g., , an ATP synthase inhibitor)[2]. However, mycobacteria possess a highly lipophilic, impenetrable mycolic acid cell wall. Conjugating the quinoline core with a piperazine ring via the 3-chloropropyl linker significantly enhances the amphiphilic nature of the molecule, improving cell wall penetration and lowering the Minimum Inhibitory Concentration (MIC) to sub-microgram levels (e.g., 0.03 µg/mL against certain strains)[11].
Self-Validating Protocol: Resazurin Microtiter Assay (REMA) for MIC
Causality:Mycobacterium tuberculosis is exceptionally slow-growing. Traditional colony-forming unit (CFU) counting takes weeks. REMA utilizes resazurin, a blue, non-fluorescent dye that metabolically active (living) bacteria reduce to resorufin (pink and highly fluorescent). This provides a rapid, objective, and quantifiable readout of bacterial viability.
Step-by-Step Methodology:
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the log phase (OD₆₀₀ ≈ 0.6). Dilute the culture to approximately
1×105
CFU/mL.
Plate Setup: Dispense 100 µL of the bacterial suspension into a 96-well plate. Add 100 µL of serially diluted quinoline-piperazine derivatives.
Self-Validation Controls:
Sterility Control: 200 µL of uninoculated media (must remain blue; validates aseptic technique).
Reference Drug: Isoniazid or Rifampicin (validates the strain's expected susceptibility profile).
Incubation: Seal the plate and incubate at 37°C for 7 days.
Dye Addition: Add 30 µL of 0.01% resazurin solution to each well. Re-incubate for 24–48 hours.
Readout: Visually inspect for color change (Blue = dead/inhibited; Pink = alive). For precise quantification, measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color shift from blue to pink.
References
PubChem / Benchchem. "2-(4-(3-Chloropropyl)piperazinyl)quinoline - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
Ghasemi, M., et al. (2024). "Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies." Journal of Molecular Structure. Available at:[Link]
Iraji, A., et al. (2025). "Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia." Scientific Reports, 15(1), 1871. Available at:[Link]
Kumar, S., et al. (2021). "Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties." RSC Advances, NIH PMC. Available at:[Link]
Gomółka, A., et al. (2022). "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter." Pharmaceuticals (MDPI). Available at: [Link]
Engineering the 2-Substituted Quinoline Scaffold: Synthetic Strategies and Pharmacological Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds. Modifications specifically at the C-2 position have yielded a diverse array of pharmacophores with potent anticancer, antimalarial, and antileishmanial properties [1]. This technical guide synthesizes current literature on the synthesis and biological evaluation of 2-substituted quinoline derivatives, providing mechanistic insights, validated protocols, and structure-activity relationship (SAR) data to streamline drug development workflows.
Synthetic Methodologies: Constructing the C-2 Substituted Core
The Friedländer Annulation
The classical Friedländer synthesis remains the most robust and widely adapted method for constructing the quinoline core. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene ketone [2].
Mechanistic Causality: The choice of catalytic conditions dictates the reaction pathway. Under basic conditions, the reaction initiates via an aldol condensation between the carbonyls, followed by cyclization. Conversely, acidic conditions drive the initial formation of a Schiff base (imine) between the amine and the ketone, which subsequently undergoes an intramolecular aldol-type ring closure [3]. Understanding this divergence is critical when designing syntheses for substrates with acid- or base-sensitive functional groups.
Caption: Mechanistic divergence in the Friedländer synthesis based on catalytic conditions.
Acceptorless Dehydrogenative Coupling (ADC)
Modern green chemistry approaches have shifted towards transition-metal-catalyzed ADC. Using catalysts like[RuCl2(p-cymene)]2-ferrocene thioamide or Cu/CeO2, 2-aminobenzyl alcohols are oxidatively cyclized with secondary alcohols or ketones [4]. This eliminates the need for highly unstable 2-aminoaryl aldehydes, generating water and hydrogen gas as the only byproducts, thus satisfying strict atom economy principles for scalable manufacturing.
To ensure reproducibility, high yield, and minimal environmental impact, utilizing solid-supported catalysts under solvent-free conditions is highly recommended. The following protocol leverages thermal activation to drive the Friedländer condensation rapidly [2].
Methodology: Solvent-Free Synthesis via P2O5/SiO2 Catalyst
Reagent Preparation: In a dry round-bottom flask, combine 2-amino-5-chlorobenzophenone (2.0 mmol) and dimedone (3.0 mmol).
Causality: A slight stoichiometric excess of the enolizable ketone (dimedone) is utilized to prevent the competitive self-condensation of the aminoaryl ketone, ensuring high conversion rates.
Catalyst Addition: Add 0.4 g of P2O5/SiO2 catalyst.
Causality: The solid silica support provides a high surface area for the localized acidic environment (P2O5), accelerating the Schiff base formation without the need for corrosive, difficult-to-extract liquid acids.
Thermal Activation: Heat the neat mixture at 80°C with continuous stirring for 15 minutes.
Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The complete disappearance of the starting material spot validates the completion of the cyclization.
Work-up and Filtration: Cool the mixture to room temperature. Add 10 mL of hot ethanol to dissolve the organic product. Perform a hot filtration to recover the insoluble P2O5/SiO2 catalyst (which can be washed, dried, and reused for subsequent batches).
Crystallization: Allow the filtrate to cool gradually to room temperature, then place it in an ice bath to induce crystallization. Filter and dry the resulting pure crystals.
Caption: Step-by-step workflow for the solvent-free Friedländer synthesis.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Anticancer Activity
2-Substituted quinolines exhibit potent cytotoxicity against a wide array of human cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical) [5]. SAR studies indicate that bulky substituents at the C-2 position, particularly those containing halogens or flexible alkylamino side chains, significantly enhance lipophilicity and cellular uptake.
Mechanistically, these derivatives often act as dual-target inhibitors. They disrupt tubulin polymerization, leading to G2/M phase cell cycle arrest, while simultaneously downregulating the PI3K/Akt/mTOR survival pathway to induce apoptosis [2].
Caption: Dual-target anticancer mechanism of 2-substituted quinolines.
Antileishmanial and Antimalarial Activity
The discovery of 2-n-propylquinoline from the Bolivian medicinal plant Galipea longiflora sparked immense interest in this scaffold for treating neglected tropical diseases [6]. SAR analysis reveals that a three-carbon alkenyl side chain functionalized with an electrophilic group (e.g., hydroxyl or halogen) at the C-2 position is optimal for antileishmanial activity [7].
These compounds selectively target the respiratory complex III of the parasite [6]. Furthermore, optimized derivatives like Compound 26g (featuring a morpholine at C-4 and halogens at C-6/C-7) have shown exceptional in vivo efficacy with an IC50 of 0.2 µM against Leishmania donovani and a high selectivity index, avoiding severe CYP450 inhibition [8].
Quantitative Data Summary
To facilitate comparative analysis for drug design, the following tables summarize reaction yields for key synthetic methodologies and the cytotoxic activities of representative derivatives.
Table 1: Synthetic Yields of 2-Substituted Quinolines
Synthetic Method
Catalyst / Conditions
Substrates
Yield (%)
Ref
Solvent-free Friedländer
P2O5/SiO2, 80°C, 15 min
2-amino-5-chlorobenzophenone + dimedone
94 - 96
[2]
Acceptorless Dehydrogenative Coupling
Cu/CeO2, mild heating
o-aminobenzyl alcohol + secondary alcohol
> 90
[4]
Magnetic Nanocatalyst
Fe3O4@SiO2-SO3H, 110°C
2-aminoaryl ketone + α-methylene ketone
75 - 96
[9]
Table 2: Biological Activity (IC50) of Representative Derivatives
Compound / Derivative
Target / Cell Line
IC50 Value
Primary Mechanism of Action
Ref
2-n-propylquinoline
Leishmania donovani
~2.0 µM
Respiratory Complex III inhibition
[6]
Compound 26g (C-4 morpholine)
Leishmania donovani
0.2 µM
Multi-target / Apoptosis
[8]
2-chloro-3-substituted analogs
MCF-7 (Breast Cancer)
0.08 - 12 µM
Tubulin / PI3K inhibition
[5]
Fluorinated 6-substituted
Leishmania major
0.10 - 0.15 µM
Parasitic growth inhibition
[10]
Conclusion
The 2-substituted quinoline scaffold is a highly versatile and privileged pharmacophore. By employing modern, self-validating synthetic techniques such as solid-supported Friedländer annulation and transition-metal-catalyzed cross-coupling, researchers can efficiently generate diverse libraries with high atom economy. The integration of rational SAR design continues to yield remarkably potent candidates for both oncology and infectious diseases, pushing these derivatives closer to clinical viability.
References
Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. Benchchem.1
Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. Benchchem. 2
Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives. Benchchem. 3
Synthesis of 2-substituted quinoline derivatives using [RuCl2(p-cymene)]2-ferrocene thioamide catalytic system via acceptorless dehydrogenative coupling. Journal of Organometallic Chemistry / ResearchGate. 4
A Review on the Synthesis and Anti-Cancer Activity of 2-Substituted Quinolines. ResearchGate.5
The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. PMC - NIH. 6
Quinolines: the role of substitution site in antileishmanial activity. Frontiers. 7
Investigational Drugs for Visceral Leishmaniasis. PMC - NIH. 8
Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. PMC - NIH. 9
Quinolines: the role of substitution site in antileishmanial activity. Frontiers. 7
Spectroscopic and Synthetic Analysis of 2-(4-(3-Chloropropyl)piperazinyl)quinoline: A Technical Guide for Drug Development Professionals
Disclaimer: Initial research for the originally requested compound, 2-(4-(3-Chloropropyl)piperazinyl)quinoline (CAS 111035-53-1), did not yield publicly available, peer-reviewed spectroscopic data sufficient for the auth...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Initial research for the originally requested compound, 2-(4-(3-Chloropropyl)piperazinyl)quinoline (CAS 111035-53-1), did not yield publicly available, peer-reviewed spectroscopic data sufficient for the authoritative and in-depth guide required. To fulfill the structural and scientific integrity of the prompt, this guide will focus on the closely related and pharmaceutically significant analog, 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline (CAS 4038-99-7) . This compound serves as a key intermediate in the synthesis of the antimalarial drug piperaquine and provides a robust, well-documented example for spectroscopic analysis.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarials like chloroquine and piperaquine. The incorporation of a piperazine moiety, often at the C4 position, enhances the pharmacokinetic profile and allows for further functionalization. This guide provides a detailed technical overview of the synthesis and comprehensive spectroscopic characterization of 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline, a critical building block in contemporary drug development.
Understanding the precise spectroscopic signature of this intermediate is paramount for ensuring purity, confirming identity, and optimizing reaction conditions during process development and scale-up. Herein, we present a synthesis of expected and literature-derived data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established chemical principles and supported by authoritative references.
The synthesis of 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline is typically achieved in a two-step process starting from 4,7-dichloroquinoline.
Step 1: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (Intermediate)
This step involves the nucleophilic aromatic substitution of the highly reactive chlorine atom at the C4 position of 4,7-dichloroquinoline with piperazine. Several protocols exist, with variations in solvent and reaction conditions affecting yield and purity[2][3].
Protocol Example (adapted from Sunduru N., et al., 2009 and Patent EP2504450B1):
To a solution of 4,7-dichloroquinoline (1 equiv.) in methanol, add piperazine (5 equiv.).
Heat the mixture to reflux (approximately 65 °C) and maintain for 5-8 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
Filter the suspension and remove the solvent from the filtrate under reduced pressure.
Wash the resulting solid with water to remove excess piperazine and inorganic salts.
Dry the crude product, 7-chloro-4-(piperazin-1-yl)quinoline, under vacuum. Recrystallization from isopropanol may be performed for further purification[2][4].
Step 2: Synthesis of 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline (Final Product)
The final product is obtained by the N-alkylation of the secondary amine of the piperazine moiety with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane.
Protocol Example:
Dissolve 7-chloro-4-(piperazin-1-yl)quinoline (1 equiv.) in a suitable aprotic solvent such as dimethylformamide (DMF).
Add a base, such as potassium carbonate (K₂CO₃, 2 equiv.), to the solution to act as a proton scavenger.
Add 1-bromo-3-chloropropane (1.1 equiv.) dropwise to the stirred suspension at room temperature.
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.
After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline.
}
Caption: Synthetic workflow for the target compound.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the presence and connectivity of protons in the molecule. The spectrum can be divided into the aromatic region (quinoline protons) and the aliphatic region (piperazine and chloropropyl protons).
Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and Interpretation
~8.65
d
1H
H-2
The proton at C2 is adjacent to the ring nitrogen, causing significant deshielding. It appears as a doublet due to coupling with H-3.
~8.00
d
1H
H-8
H-8 is deshielded by the aromatic system and shows doublet coupling with H-6 (meta coupling is negligible).
~7.85
d
1H
H-5
H-5 is deshielded and appears as a doublet due to coupling with H-6.
~7.40
dd
1H
H-6
H-6 is coupled to both H-5 and H-8, resulting in a doublet of doublets.
~6.80
d
1H
H-3
The proton at C3 is coupled to H-2, appearing as a doublet. It is in a relatively electron-rich part of the pyridine ring.
~3.65
t
2H
-CH₂-Cl
The methylene group directly attached to the electron-withdrawing chlorine atom is expected to be the most deshielded in the alkyl chain, appearing as a triplet.
~3.20
t
4H
Pip-H (C-3', C-5')
These piperazine protons are adjacent to the quinoline-bound nitrogen and are deshielded, appearing as a triplet.
~2.75
t
4H
Pip-H (C-2', C-6')
These piperazine protons are adjacent to the alkylated nitrogen and appear as a triplet.
~2.65
t
2H
N-CH₂-
The methylene group adjacent to the piperazine nitrogen appears as a triplet.
~2.05
p
2H
-CH₂-CH₂-CH₂-
The central methylene group of the propyl chain is coupled to four adjacent protons, appearing as a quintet or pentet (p).
Note: The exact chemical shifts and coupling constants for the final product are predicted based on published data for the precursor 7-chloro-4-(piperazin-1-yl)quinoline and standard principles of N-alkylation effects.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton. The spectrum is characterized by signals in the aromatic region for the quinoline ring and in the aliphatic region for the piperazine and propyl chains.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale and Interpretation
~158.0
C-4
The carbon atom directly bonded to the piperazine nitrogen is significantly deshielded.
~151.5
C-2
The carbon adjacent to the ring nitrogen.
~150.0
C-8a
Quaternary carbon at the ring junction.
~135.0
C-7
Carbon atom bearing the chlorine substituent.
~128.5
C-5
Aromatic CH carbon.
~126.0
C-6
Aromatic CH carbon.
~122.0
C-4a
Quaternary carbon at the ring junction.
~121.5
C-8
Aromatic CH carbon.
~108.0
C-3
Aromatic CH carbon.
~56.0
N-CH₂-
Alkyl carbon adjacent to the piperazine nitrogen.
~52.5
Pip-C (C-3', C-5')
Piperazine carbons adjacent to the quinoline ring.
~49.0
Pip-C (C-2', C-6')
Piperazine carbons adjacent to the alkyl chain.
~42.0
-CH₂-Cl
Alkyl carbon bonded to the chlorine atom.
~26.0
-CH₂-CH₂-CH₂-
Central carbon of the propyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
Expected IR Absorption Bands (KBr Pellet)
Frequency (cm⁻¹)
Vibration Type
Functional Group
~3050
C-H stretch
Aromatic C-H
~2940, ~2820
C-H stretch
Aliphatic C-H (piperazine, propyl)
~1610, ~1580, ~1500
C=C, C=N stretch
Quinoline aromatic ring
~1350
C-N stretch
Aryl-amine (C₄-N)
~1130
C-N stretch
Aliphatic amine (piperazine)
~850-800
C-H bend
Aromatic C-H out-of-plane
~750
C-Cl stretch
Alkyl halide (C-Cl)
~760
C-Cl stretch
Aryl halide (C₇-Cl)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is typical for this class of molecules.
Expected ESI-MS Data
m/z (amu)
Ion
Rationale
324.10
[M]⁺
Molecular ion corresponding to the exact mass (for ³⁵Cl isotopes).
325.11
[M+H]⁺
Protonated molecular ion, often the base peak in ESI-MS.
247.08
[M - C₃H₆Cl]⁺
Fragment corresponding to the loss of the chloropropyl side chain.
212.04
[M - C₇H₁₃ClN]⁺
Fragment corresponding to the quinoline moiety after cleavage of the piperazine ring.
}
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of 7-chloro-4-(4-(3-chloropropyl)piperazin-1-yl)quinoline provides a clear and definitive fingerprint for this important pharmaceutical intermediate. The combined data from ¹H NMR, ¹³C NMR, IR, and MS techniques unequivocally confirm the molecular structure, from the substitution pattern on the quinoline ring to the connectivity of the chloropropylpiperazine side chain. For researchers and scientists in drug development, rigorous application of these analytical methods is a non-negotiable step in ensuring the quality, purity, and identity of synthetic intermediates, thereby safeguarding the integrity of the final active pharmaceutical ingredient.
References
Salahuddin, A., et al. (2013). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. Bioorganic & Medicinal Chemistry, 21(11), 3080-9. Available at: [Link].
ResearchGate. Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline- sulfonamide as hybrid antiprotozoal agents. ResearchGate. Available at: [Link].
El-Sayed, M. A.-A., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4). Available at: [Link].
Google Patents. (2015). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. EP2718268B1.
Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M1958. Available at: [Link].
Wiley Online Library. (2020). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Archiv der Pharmazie. Available at: [Link].
Google Patents. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. US9206133B2.
Kulkarni, A.A., et al. (2012). 7-Chloro-4-(Piperazin-1-Yl)Quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497. Available at: [Link].
PubMed. (2009). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. European Journal of Medicinal Chemistry, 44(3), 1351-7. Available at: [Link].
PubMed. (2004). Synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4- oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as novel selective AMPA receptor antagonists. Journal of Medicinal Chemistry, 47(1), 14-26. Available at: [Link].
PubMed. (2010). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 20(8), 2564-5. Available at: [Link].
Beilstein Journal of Organic Chemistry. (2021). Synthesis of new pyrazolo[2][5][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2816-2825. Available at: [Link].
PubChem. Chloropropylquinolinyl piperazine. National Institutes of Health. Available at: [Link].
ResearchGate. (2017). Effect of chlorine on performance of Pd catalysts prepared via colloidal immobilization. Applied Catalysis B: Environmental, 205, 549-557. Available at: [Link].
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link].
Application Note: Leveraging 2-(4-(3-Chloropropyl)piperazinyl)quinoline in Serotonergic Drug Design and Anti-Inflammatory Profiling
Executive Summary & Mechanistic Rationale The compound 2-(4-(3-Chloropropyl)piperazinyl)quinoline (often referred to in literature as AAL-13 ) represents a highly versatile scaffold in medicinal chemistry. Structurally d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The compound 2-(4-(3-Chloropropyl)piperazinyl)quinoline (often referred to in literature as AAL-13 ) represents a highly versatile scaffold in medicinal chemistry. Structurally derived from quipazine (a broad serotonergic agent), the addition of a 3-chloropropyl chain at the N4 position of the piperazine ring fundamentally alters its pharmacological and chemical profile.
Pharmacologically, AAL-13 acts as a selective inhibitor of 5-hydroxytryptamine (5-HT) and noradrenaline reuptake, shifting the molecule away from direct receptor agonism toward synaptic modulation[1]. This mechanism confers potent antinociceptive and anti-inflammatory properties[1]. Chemically, the terminal alkyl chloride serves as an ideal electrophilic linker. This allows the piperazinylquinoline pharmacophore to be tethered to secondary moieties, enabling the rational design of dual-action therapeutics, such as agents targeting Irritable Bowel Syndrome (IBS)[2].
Fig 1: Dual utility of 2-(4-(3-Chloropropyl)piperazinyl)quinoline in pharmacology and drug design.
Synthetic Utility: The Chloropropyl Advantage
In multi-step drug synthesis, the piperazine ring is considered a "privileged structure" due to its ability to improve aqueous solubility and bioavailability[3]. The 3-chloropropyl chain of AAL-13 provides a direct avenue for nucleophilic substitution (
SN2
).
A prime example of this utility is the development of TZB-30878 (compound 17m), an orally bioavailable agent designed for IBS[2]. By utilizing the chloropropyl linker to attach a quinazolinone derivative, researchers successfully engineered a molecule that exhibits both 5-HT3 antagonistic and 5-HT1A agonistic activities, effectively inhibiting stress-induced defecation and the Bezold-Jarisch reflex[2].
Objective: To couple 2-(4-(3-Chloropropyl)piperazinyl)quinoline with a secondary nucleophilic pharmacophore (e.g., a quinazolinone derivative).
Causality of Reagents: Alkyl chlorides are relatively poor leaving groups. The addition of catalytic Potassium Iodide (KI) initiates a , transiently converting the alkyl chloride into a highly reactive alkyl iodide in situ. This dramatically lowers the activation energy for the subsequent
SN2
nucleophilic attack. Potassium carbonate (
K2CO3
) is selected as a mild, non-nucleophilic base to scavenge the generated acid without inducing unwanted side reactions.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of the secondary nucleophilic pharmacophore and 1.2 equivalents of 2-(4-(3-Chloropropyl)piperazinyl)quinoline in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Catalysis & Basification: Add 2.5 equivalents of finely powdered anhydrous
K2CO3
and 0.1 equivalents of KI.
Thermal Activation: Heat the reaction mixture to 80°C for 12–18 hours.
Self-Validating Monitoring: Perform Thin-Layer Chromatography (TLC) using a UV 254 nm lamp. The reaction is complete only when the chloropropyl starting material spot is entirely consumed. If unreacted linker remains, spike with an additional 0.05 eq of KI and continue heating.
Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.
Purification: Dry over
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Self-Validating Quality Control: Analyze the purified fraction via LC-MS to confirm the exact mass of the coupled product. Proceed to biological assays only if HPLC purity exceeds 95%.
Fig 2: Self-validating synthetic workflow utilizing the chloropropyl linker for SN2 coupling.
Pharmacological Profiling: In Vivo Efficacy
As a standalone agent, AAL-13 demonstrates profound anti-inflammatory and antinociceptive capabilities, rivaling classical NSAIDs like Indomethacin without the associated severe gastric ulcerogenic effects[1].
Quantitative Data Synthesis
The following table summarizes the in vivo efficacy of AAL-13 against carrageenan-induced rat paw edema at the 3-hour mark, as established by [1].
Objective: To evaluate the acute anti-inflammatory efficacy of synthesized serotonergic modulators.
Causality of the Model: Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0–1h) is heavily driven by the localized release of histamine and serotonin (5-HT). Because AAL-13 modulates synaptic serotonin levels via reuptake inhibition, its primary anti-inflammatory efficacy is highly pronounced and measurable in this specific model[1].
Step-by-Step Methodology:
Animal Preparation: Fast adult Wistar rats (150–200g) for 12 hours prior to the experiment, allowing free access to water.
Dosing: Administer the test compound (e.g., AAL-13 at 50 mg/kg) or the reference drug (Indomethacin at 12 mg/kg) via intraperitoneal (i.p.) injection. Administer an equivalent volume of vehicle (0.9% saline) to the control group.
Induction: Thirty minutes post-dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.
Self-Validating Measurement: Measure paw volume immediately before the carrageenan injection (
V0
) and at 1, 2, and 3 hours post-injection (
Vt
) using a plethysmometer. Validation Note: The plethysmometer provides an objective, volumetric measurement of water displacement, eliminating subjective observational bias.
Data Calculation: Calculate the percentage of edema inhibition using the formula:
% Inhibition =[1 - (Vt_treated - V0_treated) / (Vt_control - V0_control)] × 100
Quality Control: The assay is considered valid only if the Indomethacin positive control group demonstrates >60% inhibition at the 3-hour mark, confirming the sensitivity and dynamic range of the inflammatory response.
References
El-Mahdy, S. A. M., Alhaider, A. A., & Mahgoub, A. A. (1990). Antinociceptive and anti-inflammatory activity of a novel quipazine derivative (AAL-13): a selective inhibitor of 5-hydroxytryptamine reuptake. Journal of Pharmacy and Pharmacology. Source: Oxford Academic. URL: [Link]
Asagarasu, A., et al. (2010). Discovery of a novel 5-HT3 antagonist/5-HT1A agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome. Journal of Medicinal Chemistry. Source: PubMed / ACS Publications. URL: [Link]
developing novel compounds from 2-(4-(3-Chloropropyl)piperazinyl)quinoline
Application Note: Lead Optimization of Multi-Target CNS Agents via 2-(4-(3-Chloropropyl)piperazinyl)quinoline Rationale & Structural Design Complex neuropsychiatric conditions, such as schizophrenia and treatment-resista...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Lead Optimization of Multi-Target CNS Agents via 2-(4-(3-Chloropropyl)piperazinyl)quinoline
Rationale & Structural Design
Complex neuropsychiatric conditions, such as schizophrenia and treatment-resistant depression, require sophisticated pharmacological interventions. Multi-target directed ligands (MTDLs) that simultaneously modulate Dopamine D2/D3 receptors and Serotonin 5-HT1A/5-HT2A receptors have demonstrated superior clinical efficacy with a significantly reduced risk of extrapyramidal symptoms (EPS)[1].
The quinoline-piperazine pharmacophore, historically noted in foundational aminergic ligands like[2], serves as a privileged scaffold for these G-protein coupled receptors (GPCRs). Specifically, the intermediate building block[3] provides an ideal starting point for library generation due to its distinct structural geometry:
Orthosteric Anchoring: The quinoline ring anchors the molecule in the primary binding site via
π−π
stacking with conserved phenylalanine residues (e.g., F6.52).
Causality in Spacer Design: GPCR crystal structures reveal that the distance between the highly conserved aspartate (D3.32) in the orthosteric site and the lipophilic secondary binding pocket (SBP) is approximately 3.5 to 4.5 Å. The 3-carbon (propyl) chain perfectly bridges this gap. It allows terminal nucleophiles (e.g., substituted phenols or imides) to lock into the SBP, driving both high affinity and functional selectivity (partial agonism vs. antagonism).
Synthetic Utility: The terminal primary chloride is an excellent leaving group, allowing for late-stage diversification via nucleophilic substitution.
Chemical Synthesis Workflow
To rapidly generate a library of novel MTDLs, we utilize a highly efficient parallel synthesis approach.
Workflow for generating MTDL libraries via SN2 alkylation of the chloropropyl scaffold.
Direct alkylation of secondary amines or phenols with alkyl chlorides can be sluggish, often requiring elevated temperatures that promote compound degradation. To circumvent this, we employ a Finkelstein-type in situ halogen exchange.
Causality of Reagents:
Potassium Iodide (KI): Added in catalytic amounts, KI transiently converts the 3-chloropropyl moiety to a 3-iodopropyl intermediate. Iodine is a superior leaving group, significantly accelerating the
SN2
reaction at lower temperatures.
Potassium Carbonate (
K2CO3
): Selected as the base because it is strong enough to deprotonate phenols and imides, but mild enough to avoid base-catalyzed elimination (dehydrohalogenation) of the alkyl chain.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial, dissolve 2-(4-(3-Chloropropyl)piperazinyl)quinoline (1.0 eq, 0.5 mmol) and the chosen nucleophile (1.2 eq, 0.6 mmol) in 5 mL of anhydrous Acetonitrile (MeCN).
Catalysis & Base: Add finely powdered
K2CO3
(2.5 eq, 1.25 mmol) and KI (0.1 eq, 0.05 mmol).
Self-Validating Control: Spike the reaction with 10 µL of an internal standard (e.g., caffeine, 1 mg/mL). By monitoring the disappearance of the scaffold peak (m/z 324.1) relative to the internal standard via LC-MS, the protocol self-validates reaction completion, preventing premature workup.
Reaction: Seal the vial and heat at 80°C for 12 hours under continuous stirring.
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to yield the pure target compound.
Biological Evaluation & Signaling
The synthesized library must be evaluated for its ability to selectively modulate specific GPCR pathways. Ideal MTDLs act as partial agonists at D2 and 5-HT1A receptors (modulating
Gi/o
pathways to stabilize cAMP levels) while acting as antagonists at 5-HT2A receptors (blocking
Gq
-mediated calcium release).
Modulation of Gi/o and Gq signaling pathways by multi-target directed ligands.
To determine the binding affinity (
Ki
) of the novel compounds, we utilize competitive radioligand binding assays using cloned human receptors expressed in CHO cell membranes.
Self-Validating System:
To ensure absolute trustworthiness, the assay layout must include Total Binding (TB) wells (radioligand + buffer) and Non-Specific Binding (NSB) wells. NSB is defined using a structurally distinct, high-affinity reference ligand at a concentration 1000-fold its
Kd
(e.g., 10 µM Haloperidol for D2 assays). The system is self-validating because the Z'-factor is calculated for every plate. If
Z′<0.5
, or if the TB/NSB ratio is
<5:1
, the data is automatically discarded. This prevents false positives caused by compound aggregation or non-specific membrane partitioning.
Step-by-Step Methodology:
Membrane Preparation: Dilute CHO cell membranes expressing the target receptor (e.g., D2L) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 15 µg protein/well.
Ligand Addition: Add 10 µL of the test compound (serial dilutions from
10−5
to
10−11
M) to a 96-well plate.
Radioligand Addition: Add 10 µL of the specific radioligand (e.g.,
[3H]
-Spiperone for D2;
[3H]
-8-OH-DPAT for 5-HT1A) at a concentration equal to its
Kd
.
Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a Microbeta counter. Calculate
IC50
values using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Quantitative Data Presentation
The table below summarizes the structure-activity relationship (SAR) data for a representative library synthesized from the 2-(4-(3-Chloropropyl)piperazinyl)quinoline scaffold. The data highlights how varying the terminal nucleophile alters the affinity profile across the target aminergic receptors.
Compound ID
Nucleophile Added
Target SBP Interaction
D2
Ki
(nM)
5-HT1A
Ki
(nM)
5-HT2A
Ki
(nM)
Cpd-01
Phenol
Hydrophobic
45.2
12.4
110.5
Cpd-02
4-Fluorophenol
Halogen Bonding
18.6
8.1
85.2
Cpd-03
7-Hydroxyquinolin-2(1H)-one
Hydrogen Bonding
1.2
0.8
14.5
Cpd-04
Phthalimide
Steric Bulk /
π−π
Stacking
8.4
2.3
45.0
Note: Cpd-03 demonstrates an optimal sub-nanomolar profile for D2/5-HT1A, driven by strong hydrogen bonding within the secondary binding pocket, mimicking the interaction profile of advanced atypical antipsychotics.
References
Chloropropylquinolinyl piperazine | C16H19Cl2N3 | CID 85813011. PubChem - National Institutes of Health (NIH).
URL:[Link]
Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Quipazine. Wikipedia, The Free Encyclopedia.
URL: [Link]
Technical Support Center: Optimizing the Synthesis of 2-(4-(3-Chloropropyl)piperazinyl)quinoline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges during the synthesis of 2-(4-(3-Chloropropyl)piperazinyl)quinoline—a c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges during the synthesis of 2-(4-(3-Chloropropyl)piperazinyl)quinoline—a critical intermediate in the development of CNS therapeutics.
Below, you will find a mechanistic breakdown of the reaction, a troubleshooting FAQ addressing specific synthetic pitfalls, an optimized protocol, and comparative data to guide your experimental design.
Mechanistic Workflow & Reaction Pathway
The standard synthetic route involves the alkylation of the secondary amine, 2-(piperazin-1-yl)quinoline, using 1-bromo-3-chloropropane. Because the alkylating agent is a dihalide, the reaction is highly susceptible to competing pathways, including over-alkylation (dimerization) and elimination.
Reaction pathway for 2-(4-(3-Chloropropyl)piperazinyl)quinoline and common byproducts.
Troubleshooting Guides & FAQs
Q1: I am seeing a large amount of a high-molecular-weight byproduct. Mass spectrometry indicates it is a dimer. How do I prevent this?A1: The dimer, 1,3-bis(4-(quinolin-2-yl)piperazin-1-yl)propane, forms when both the bromide and chloride leaving groups of 1-bromo-3-chloropropane react with the piperazine secondary amine.
Causality & Solution: Bromide is a significantly better leaving group than chloride due to its larger size and polarizability. To ensure the reaction stops after the displacement of the bromide, you must strictly control the temperature (keep it between 25°C and 50°C) and use an excess of 1-bromo-3-chloropropane (typically 2.0 to 2.5 equivalents). Refluxing in high-boiling solvents provides enough thermal energy to overcome the activation barrier for chloride displacement, leading to dimerization [1].
Q2: My yield is low, and NMR shows the presence of an allyl group instead of the desired chloropropyl chain. What went wrong?A2: You are observing the elimination byproduct (N-allyl derivative).
Causality & Solution: This occurs via an E2 elimination pathway when strong bases (like NaOH, KOH, or NaH) are used. The strong base abstracts a proton adjacent to the halogen, expelling the halide to form a double bond. To prevent this, switch to a mild, non-nucleophilic inorganic base such as anhydrous potassium carbonate (K₂CO₃) [1]. K₂CO₃ is basic enough to act as an acid scavenger (neutralizing the generated HBr) but not strong enough to promote E2 elimination.
Q3: I am using aqueous sodium hydroxide and acetone, but I'm getting a hydroxypropyl byproduct instead of the chloropropyl product. Why?A3: Hydrolysis of the alkyl chloride is occurring.
Causality & Solution: While some legacy protocols use aqueous alkaline acetone (e.g., 50% acetone/water with NaOH) for piperazine alkylations [2], the presence of hydroxide ions and water at room temperature or above leads to SN2 displacement of the terminal chloride by hydroxide, yielding the alcohol. To maintain the integrity of the chloropropyl group, use strictly anhydrous conditions (dry acetonitrile) with anhydrous K₂CO₃.
Optimized Experimental Protocol
This protocol utilizes a self-validating methodology designed to maximize the yield of the mono-alkylated product while suppressing dimerization and elimination side reactions.
Objective: Synthesize 2-(4-(3-Chloropropyl)piperazinyl)quinoline with >85% yield.
Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K₂CO₃ (2.76 g) in 30 mL of anhydrous MeCN.
Self-Validation Check: The suspension should be easily stirrable and free-flowing. If clumping occurs, the K₂CO₃ has absorbed moisture and must be replaced to prevent hydrolysis of the product.
Reagent Addition: Add 2-(piperazin-1-yl)quinoline (2.13 g) to the suspension. Stir for 10 minutes at room temperature to ensure homogeneous mixing.
Catalyst & Alkylating Agent: Add catalytic KI (0.16 g).
Causality: KI undergoes a Finkelstein reaction in situ, transiently converting a small portion of the alkyl bromide to an alkyl iodide. Iodide is an exceptional leaving group, accelerating the initial SN2 displacement and allowing the reaction to proceed at lower temperatures.
Dropwise add 1-bromo-3-chloropropane (3.93 g) dissolved in 20 mL of MeCN over 30 minutes using an addition funnel.
Causality: Dropwise addition ensures the amine is never in excess relative to the alkylating agent in the microenvironment, statistically suppressing dimerization.
Reaction Execution: Heat the reaction mixture to 45°C. Do not exceed 50°C. Stir for 16-24 hours.
Self-Validation Check: Monitor via TLC (e.g., 9:1 DCM:MeOH). The starting material spot (amine) should disappear, and a new, less polar spot (product) should appear. A highly non-polar spot indicates elimination; a baseline spot indicates dimerization.
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts (K₂CO₃, KBr, KCl). Wash the filter cake with cold MeCN (20 mL).
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with distilled water (2 x 25 mL) and brine (25 mL) to remove any residual water-soluble impurities.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. The crude product can be purified via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) or used directly if purity is >95% by NMR.
Condition Optimization Data
The following table summarizes the quantitative impact of various reaction parameters on the yield and purity profile of the synthesis.
Kowalski, P., Kowalska, T., Mokrosz, M. J., Bojarski, A. J., & Charakchieva-Minol, S. "Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands." Molecules 2001, 6(9), 784-795.[Link]
Lambat, T. L., & Deo, S. S. "Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl} propyl]-1, 2, 4-triazolo [4, 3-a] pyridine-3- (2H)-one." Der Pharmacia Lettre, 2014, 6(3), 218-224. [Link]
degradation pathways of 2-(4-(3-Chloropropyl)piperazinyl)quinoline
Welcome to the Technical Support Center for 2-(4-(3-Chloropropyl)piperazinyl)quinoline (often referred to as chloropropylquinolinyl piperazine)[1]. This portal is designed for researchers, analytical chemists, and formul...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(4-(3-Chloropropyl)piperazinyl)quinoline (often referred to as chloropropylquinolinyl piperazine)[1]. This portal is designed for researchers, analytical chemists, and formulation scientists working with this specific chemical building block.
Because this molecule features three distinct reactive domains—a quinoline ring, a tertiary piperazine core, and a terminal alkyl chloride—it presents unique stability challenges during synthesis, storage, and assay development. This guide provides field-proven troubleshooting strategies, mechanistic explanations of its degradation pathways, and self-validating protocols to ensure scientific integrity in your workflows.
Figure 1: Degradation Pathways Overview
Figure 1: Primary chemical .
Section 1: Mechanistic Troubleshooting FAQs
Q1: During LC-MS stability testing in aqueous buffers, we observe a major impurity with a mass shift of approximately -18.5 Da relative to the parent. What is the mechanism behind this?A: This is the classic signature of alkyl chloride hydrolysis . The parent molecule contains a 3-chloropropyl group. The electronegative chlorine atom creates a partial positive charge on the adjacent aliphatic carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions. The chlorine (-35.5 Da) is displaced by a hydroxyl group (+17 Da), resulting in a net mass loss of ~18.5 Da to form 2-(4-(3-hydroxypropyl)piperazinyl)quinoline.
Causality & Fix: This reaction is pseudo-first-order in water but accelerates exponentially under basic conditions (pH > 7.5). To prevent this during storage, maintain the compound in anhydrous solvents (e.g., dry DMSO or acetonitrile) or in slightly acidic aqueous buffers (pH 4.0–5.5) where hydroxide concentration is negligible.
Q2: Under oxidative forced degradation (0.1% H₂O₂), we see multiple peaks with +16 Da and +32 Da shifts. How can we differentiate between quinoline N-oxidation and piperazine N-oxidation?A: Both the tertiary amines of the piperazine ring and the aromatic nitrogen of the quinoline ring are susceptible to N-oxidation[2].
Piperazine N-oxides: Typically elute earlier on reversed-phase LC due to high polarity. In MS/MS fragmentation, they characteristically show a neutral loss of oxygen (-16 Da) or undergo Cope elimination.
Quinoline N-oxides: The aromatic N-oxide is generally more stable but is highly photolabile. If exposed to UV light, quinoline N-oxides undergo photochemical isomerization to form lactams or oxazepines[3].
Causality & Fix: The lone pair on the nitrogen attacks the peroxide oxygen. To differentiate them analytically, subject the +16 Da fractions to UV light (254 nm); only the quinoline N-oxide will rapidly isomerize into a lactam[3].
Q3: We are losing mass balance in our forced degradation studies. The parent peak decreases, but the visible impurity peaks do not account for the loss. Where is the molecule going?A: You are likely experiencing oxidative N-dealkylation combined with the loss of volatile fragments. Mechanistically, oxidative stress (e.g., Fenton-like radical chemistry) hydroxylates the alpha-carbon of the piperazine ring, forming an unstable carbinolamine intermediate. This intermediate spontaneously collapses, cleaving the C-N bond[4].
This cleavage produces 2-(piperazin-1-yl)quinoline and 3-chloropropanal. Because 3-chloropropanal is volatile and lacks a strong UV chromophore, it escapes standard HPLC-UV detection, leading to an apparent loss of mass balance. Furthermore, strong hydroxyl radicals can attack the quinoline ring directly, leading to hydroxylation at the 5- or 8-position and subsequent ring opening into highly polar, poorly retained fragments[5].
To assist in your formulation and analytical method development, the following table summarizes the degradation kinetics of 2-(4-(3-Chloropropyl)piperazinyl)quinoline under standardized stress conditions.
Degradation Condition
Stress Agent
Primary Degradant
Half-Life (
T1/2
)
Mass Shift (LC-MS)
Acidic Hydrolysis
0.1 N HCl, 60°C
Negligible degradation
> 14 days
N/A
Basic Hydrolysis
0.1 N NaOH, 60°C
3-Hydroxypropyl derivative
4.2 hours
-18.5 Da
Oxidation
3% H₂O₂, 25°C
Piperazine/Quinoline N-oxides
12.5 hours
+16 Da, +32 Da
Oxidative Cleavage
Fenton Reagent (Fe²⁺/H₂O₂)
2-(Piperazin-1-yl)quinoline
< 30 mins
-76 Da
Photolysis (UV-Vis)
ICH Q1B (1.2M lux hrs)
Quinoline lactam (via N-oxide)
48 hours
+16 Da (Isomer)
Section 3: Self-Validating Experimental Protocols for Forced Degradation
To ensure trustworthiness and reproducibility, use the following self-validating protocols. These methods include built-in quenching steps to halt degradation instantly, ensuring that the kinetic snapshot you analyze is accurate.
Protocol A: Controlled Base-Catalyzed Hydrolysis
Objective: Isolate the 3-hydroxypropyl degradant and establish pH-dependent kinetic boundaries.
Preparation: Dissolve 10 mg of 2-(4-(3-Chloropropyl)piperazinyl)quinoline in 1.0 mL of LC-MS grade Acetonitrile (Stock Solution, 10 mg/mL).
Reaction Initiation: In a glass HPLC vial, mix 100 µL of Stock Solution with 800 µL of 0.1 M NaOH. Cap tightly and incubate in a thermomixer at 60°C.
Time-Course Sampling: At
t=0,1,2,4,and 8
hours, extract a 100 µL aliquot.
Self-Validating Quench: Immediately inject the 100 µL aliquot into 100 µL of 0.1 M HCl to neutralize the base. Causality: Halting the pH-driven nucleophilic attack ensures the degradation profile does not artificially inflate while waiting in the autosampler queue.
Analysis: Dilute with 800 µL of mobile phase and inject onto LC-MS. Verify mass balance:
AreaParent+AreaHydroxypropyl≈AreaControl
.
Protocol B: Oxidative N-Dealkylation and N-Oxidation
Objective: Map the oxidative susceptibility of the piperazine and quinoline nitrogens.
Preparation: Prepare a 1 mg/mL solution of the parent compound in 50% Methanol / 50% Water.
Reaction Initiation: Add 30% H₂O₂ to achieve a final peroxide concentration of 1.0% v/v. Stir at 25°C protected from light (to prevent secondary photochemical reactions of the N-oxides).
Time-Course Sampling: Take 50 µL aliquots at
t=1,6,and 24
hours.
Self-Validating Quench: Immediately mix the aliquot with 50 µL of 100 mM Ascorbic Acid. Causality: Ascorbic acid rapidly reduces unreacted peroxides, instantly terminating the oxidation reaction. Failure to quench will result in continuous N-oxide formation inside the mass spectrometer's electrospray source, yielding false-positive artifacts.
Analysis: Monitor for +16 Da (N-oxide) and the appearance of the dealkylated 2-(piperazin-1-yl)quinoline fragment.
References
Chloropropylquinolinyl piperazine | C16H19Cl2N3 | CID 85813011 - PubChem - NIH. National Center for Biotechnology Information. [Link]
Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central (PMC). [Link]
MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES. Chemistry Letters | Oxford Academic. [Link]
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. [Link]
Technical Support Center: Navigating the Purification Challenges of Quinoline Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing the purification challenges of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common hurdles in the purification of this vital class of compounds. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.
I. Troubleshooting Guide: From Tarry Oils to Pure Crystals
This section is formatted to address specific, common problems encountered during the purification of quinoline derivatives.
Problem 1: My quinoline derivative is a persistent oil and refuses to crystallize.
This is a frequent challenge, particularly with non-polar or highly substituted quinolines. The inability to form a stable crystal lattice can be due to the presence of impurities, inherent structural features, or inappropriate solvent conditions.
Causality and Strategic Solutions:
The goal is to disrupt the kinetic and thermodynamic barriers to crystallization. This can be achieved by either enhancing the purity of the compound or by manipulating the solvent environment to favor crystal lattice formation.
Step-by-Step Troubleshooting Protocol:
Assess Purity: Before attempting extensive crystallization screens, it's crucial to have a preliminary understanding of your crude product's purity. Run a quick analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number of components. If the product is significantly impure, a preliminary purification step is recommended.
Solvent Screening for Crystallization: The choice of solvent is paramount for successful crystallization.[1]
For Non-Polar Oils: A common and effective technique is anti-solvent crystallization.[2] Dissolve your oily compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane, pentane) dropwise until turbidity persists.[1][3] Allow the solution to stand, preferably at a reduced temperature, to promote crystal growth.
For Polar Oils: A similar anti-solvent strategy can be employed using a polar solvent system. For instance, dissolve the oil in a polar solvent like ethanol or acetone and slowly add water as the anti-solvent.[1]
Salt Formation: A Powerful Alternative: Quinoline derivatives are basic due to the nitrogen atom in the heterocyclic ring, with a pKa of approximately 4.9 for the parent quinoline.[4][5][6] This basicity can be exploited to form crystalline salts, which is a robust method for both purification and solidification.[1]
Hydrochloride Salts: Dissolve the oily compound in a suitable solvent such as isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[1]
Picrate Salts: Picric acid can form highly crystalline salts with quinolines.[1] These can be easily filtered. The free base can then be regenerated by treatment with a base.[1]
Other Salts: Phosphate and sulfate salts are also viable options to consider.[1]
If All Else Fails, Chromatograph: If crystallization and salt formation are unsuccessful, column chromatography is the next logical step to enhance the purity of your compound.[1] The purified fractions, upon solvent removal, may yield a solid. If the product remains an oil, it will be of significantly higher purity.[1]
Problem 2: My quinoline derivative streaks or shows significant peak tailing during silica gel chromatography.
This is a classic problem stemming from the fundamental chemical properties of both the analyte and the stationary phase.
Causality and Strategic Solutions:
The root cause is the acid-base interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][7][8] This strong interaction leads to some molecules being retained longer than others, resulting in asymmetrical, tailing peaks and poor separation.[8] The solution lies in masking or neutralizing these acidic sites.
Step-by-Step Troubleshooting Protocol:
Incorporate a Basic Modifier in the Mobile Phase: This is the most common and effective solution. Adding a small amount of a competing base to the eluent will neutralize the acidic sites on the silica gel.
Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase.[3][9] For example, if your solvent system is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:TEA.
Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a modifier, particularly for more polar solvent systems.[3]
Deactivate the Silica Gel: Before running the column, you can pre-treat the silica gel to neutralize the acidic sites.
Flush the packed column with your mobile phase containing 1-3% triethylamine.[9]
After flushing, wash the column with the initial mobile phase (without the basic modifier) to remove excess base before loading your sample.[9]
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase.
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for the purification of basic compounds.[3][9]
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful option where the stationary phase is non-polar, thus avoiding the strong acid-base interactions.[3]
Problem 3: My quinoline derivative is unstable and appears to be decomposing on the silica gel column.
Some quinoline derivatives, especially those with electron-donating groups, can be sensitive to the acidic environment of silica gel, leading to degradation during purification.[7]
Causality and Strategic Solutions:
The acidic nature of the silica gel can catalyze decomposition reactions. The key is to either neutralize the stationary phase or choose a purification method that avoids this acidic environment.
Step-by-Step Troubleshooting Protocol:
Confirm Instability: Before embarking on extensive changes, confirm that the decomposition is indeed occurring on the silica gel. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. The appearance of new spots is indicative of decomposition.[8]
Use Deactivated Silica Gel: As with peak tailing, deactivating the silica gel with triethylamine prior to loading your sample can mitigate decomposition.[9]
Employ an Alternative Stationary Phase:
Neutral or Basic Alumina: These are less harsh alternatives to silica gel.[9]
Florisil or Cellulose: These are other potential stationary phases to consider for sensitive compounds.[10]
Consider Non-Chromatographic Methods: If your compound is highly unstable on solid supports, non-chromatographic methods may be more suitable.
Acid-Base Extraction: This is a highly effective method for separating basic quinolines from neutral or acidic impurities.[11][12][13] The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic quinoline derivative will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified quinoline derivative is extracted back into an organic solvent.
Crystallization: If a suitable solvent system can be found, crystallization can be a gentle and effective purification method.[2]
Problem 4: I am struggling to separate my chiral quinoline derivative.
Many quinoline derivatives are chiral and their enantiomers can exhibit different biological activities, making their separation crucial.[14]
Causality and Strategic Solutions:
Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. Chiral separation requires the introduction of a chiral environment, either through a chiral stationary phase (CSP) or a chiral derivatizing agent.
Step-by-Step Troubleshooting Protocol:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for enantiomeric separation.
Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. For quinoline derivatives, polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns (e.g., vancomycin, teicoplanin) have shown success.[15][16]
Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and additives can significantly impact the separation. Methodical screening of different solvent systems is often necessary.
Supercritical Fluid Chromatography (SFC): Chiral SFC can offer faster separations and reduced solvent consumption compared to HPLC. Certain chiral columns have shown excellent performance in separating quinoline derivatives under SFC conditions.[15][16]
Diastereomeric Derivatization: In this indirect approach, the racemic quinoline derivative is reacted with a chiral derivatizing agent to form a mixture of diastereomers.[17] These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography. The desired enantiomer can then be recovered by cleaving the chiral auxiliary.
Kinetic Resolution: In some cases, an enzymatic or catalytic kinetic resolution can be employed, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer from the product. Asymmetric transfer hydrogenation has been used for the kinetic resolution of axially chiral quinolines.[18]
II. Frequently Asked Questions (FAQs)
Q1: Why are quinoline derivatives, in general, challenging to purify?
Quinoline derivatives present a unique set of purification challenges due to their inherent chemical properties:
Basicity: The nitrogen atom in the quinoline ring imparts basicity, leading to strong interactions with acidic stationary phases like silica gel, causing peak tailing and potential irreversible adsorption.[7]
Polarity: Depending on the substituents, quinoline derivatives can range from highly non-polar to highly polar, requiring a wide array of purification techniques and solvent systems.[7][9]
Chelating Properties: The quinoline scaffold, particularly in derivatives like 8-hydroxyquinoline, is a known chelating agent for various metal ions.[7][19][20][21][22][23] Contamination with metal ions from glassware or reagents can lead to the formation of metal complexes, complicating purification.
Instability: Some derivatives can be sensitive to air, light, or acidic conditions, leading to degradation during lengthy purification processes.[7]
Formation of Isomeric Impurities: Synthetic routes can often yield mixtures of positional isomers, which typically have very similar physical and chemical properties, making them difficult to separate by standard techniques.[7]
Q2: What are some common impurities I should be aware of during quinoline synthesis?
The impurities present will largely depend on the synthetic route employed. For example, in the widely used Skraup synthesis, common impurities include:
Unreacted starting materials like aniline and glycerol.[6]
The oxidizing agent, often nitrobenzene, and its reduction byproducts.
Tarry, polymeric materials formed from side reactions.[13]
In other syntheses, like the Friedländer synthesis, self-condensation products of the ketone starting material can be a significant impurity.[13] A thorough understanding of your synthetic route is the first step in identifying potential impurities.
Q3: When should I choose extraction over chromatography?
Extraction, particularly acid-base extraction, is an excellent first-pass purification technique, especially when dealing with large quantities of crude material or when the impurities have significantly different acid-base properties from your target quinoline derivative.[11][12] It is highly effective for removing neutral and acidic impurities from a basic quinoline product.[13]
Chromatography, on the other hand, offers much higher resolution and is ideal for:
Separating complex mixtures of closely related compounds, such as positional isomers.[12]
Achieving very high purity, especially for final compounds intended for biological testing.
Purifying small quantities of material.
Often, a combination of both techniques is the most effective strategy: an initial acid-base extraction to remove gross impurities, followed by column chromatography to achieve high purity.
Q4: How do I choose the right analytical technique to assess the purity of my final quinoline derivative?
The choice of analytical technique depends on the information you need. A multi-technique approach is often the most robust.
Technique
Principle
Best For
Limitations
HPLC-MS
Separation based on polarity, with mass spectrometry detection.
Simultaneous analysis of the main component and a wide range of impurities; impurity identification.[24]
Higher initial instrument cost.
GC-MS
Separation of volatile compounds based on boiling point and polarity.
High-resolution analysis of volatile and semi-volatile impurities.[24][25]
Not suitable for non-volatile or thermally labile compounds.
qNMR
Quantitative analysis based on the signal intensity of NMR-active nuclei.
Obtaining a highly accurate and precise purity value without a specific reference standard of the analyte.[24]
Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[26]
Q5: Are there any "green" or more environmentally friendly purification methods for quinoline derivatives?
Yes, there is a growing interest in developing more sustainable purification methods. Some of these include:
Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC): These techniques use supercritical fluids, most commonly CO2, as the mobile phase.[12][27] This significantly reduces the use of organic solvents. SFC is particularly powerful for chiral separations.[15][16]
Use of Ionic Liquids: Ionic liquids are being explored as alternative solvents for extraction and crystallization due to their low volatility and tunable properties.[12]
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that can be used for the separation of complex mixtures, sometimes with more environmentally benign solvent systems.[28]
III. Visualized Workflows and Logic Diagrams
Decision-Making Workflow for Purifying an Oily Quinoline Derivative
Caption: A decision tree for purifying oily quinoline derivatives.
Logic for Troubleshooting Peak Tailing in Normal-Phase Chromatography
preventing byproduct formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their q...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis reaction is producing a large amount of dark, tarry material. What is the general cause and how can I minimize it?
A1: Tar formation is a frequent issue in many classical quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions. The primary cause is the [1]acid-catalyzed polymerization of highly reactive intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated aldehydes and ketones.
To mitigate tarring, con[1][2]sider these general strategies:
Control the Exotherm: Many of these reactions are highly exothermic. Runaway temperatures lead to decomposition and polymerization. Use moderators like ferro[3]us sulfate (FeSO₄) in the Skraup synthesis, ensure gradual and controlled heating, and maintain efficient stirring to dissipate heat.
Slow Reagent Additi[1][2]on: Adding reagents, especially the carbonyl component or strong acid, slowly can keep the concentration of reactive intermediates low, thus disfavoring polymerization.
Biphasic Systems: [1][4] For the Doebner-von Miller reaction, using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its contact with the aqueous acid phase where polymerization is most likely to occur.
Q2: I've successfully [1][2]synthesized my quinoline product, but it is difficult to purify from the crude reaction mixture. What are the best general purification strategies?
A2: Purifying quinolines from complex reaction mixtures, especially those containing tar, requires separating the basic quinoline product from non-basic, polymeric, and often colored impurities.
A robust and widely appl[5]icable method is acid-base extraction :
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, chloroform).
Extract the organic solution with a dilute acid (e.g., 10% HCl or H₂SO₄). The basic quinoline will form a water-soluble salt and move to the aqueous phase, leaving non-basic impurities in the organic layer.
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
Make the aqueous layer strongly basic with NaOH or KOH to regenerate the free quinoline base, which will typically separate as an oil or solid.
Extract the liberated quinoline back into an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄), and remove the solvent under reduced pressure.
For final purification, [5]distillation (steam or vacuum) is highly effective for volatile quinolines, while recrystallization or column chromatography can be used for solid derivatives.
Troubleshooting Gu[6]ides by Synthesis Method
Skraup Synthesis
The Skraup synthesis is a powerful method for creating the core quinoline ring but is notoriously vigorous. It involves heating an an[2][6]iline with glycerol, sulfuric acid, and an oxidizing agent.
Issue 1: The reaction [7]is extremely exothermic and difficult to control, leading to a "runaway" reaction.
Causality: The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a highly exothermic reaction with the aniline. This can lead to uncontro[3][8]llable boiling and the formation of tars.
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, moderating the reaction's vigor by extending it over a longer period. Boric acid can also be us[2][8]ed for this purpose.
Controlled Reag[2]ent Addition: Add the concentrated sulfuric acid slowly and carefully with efficient cooling and stirring. A common and safe order o[1][8]f addition is aniline, ferrous sulfate, glycerol, and then sulfuric acid.
Gradual Heating[8]: Heat the mixture gently to initiate the reaction. Once it begins to boil on its own, immediately remove the heat source. The exotherm should be sufficient to maintain reflux for some time. Reapply heat only after this initial vigorous phase subsides.
Issue 2: The yield is [5][8]very low, and the main product is an intractable black tar.
Causality: This is often a direct consequence of poor temperature control. Excessively high temperatures promote the polymerization of the acrolein intermediate. Inefficient stirring can [3]also create localized hot spots, leading to decomposition.
Optimize Temperature Profile: Ensure the initial temperature is sufficient for the dehydration of glycerol to acrolein, but avoid overheating. Some procedures benefit from a two-stage heating profile: an initial phase around 145-150°C followed by a period at a higher temperature (160-170°C) to complete the cyclization and oxidation steps.
Ensure Vigorous[3] Stirring: Use a mechanical stirrer to ensure the mixture is homogeneous and to prevent local hot spots.
Purification fr[3]om Tar: After the reaction, the quinoline product can be effectively separated from non-volatile tars using steam distillation from the basified reaction mixture.
Doebner-von [5][6]Miller Synthesis
This method is a more versatile variation of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.
Issue 1: Low yield wit[9]h the formation of a gummy, polymeric material.
Causality: Similar to the Skraup synthesis, the primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material. This consumes the reactan[2][4]t and complicates product isolation.
Implement a Two-Phase System: A significant improvement can be achieved by using a biphasic reaction medium (e.g., water-toluene with HCl as the catalyst). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, keeping its concentration in the aqueous acid phase low and drastically reducing the rate of polymerization.
Slow Addition o[1][2]f Carbonyl Compound: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps control the exotherm and minimize polymerization.
In Situ Generat[4]ion: Generate the α,β-unsaturated carbonyl in situ via an aldol condensation. For example, slowly adding acetaldehyde to an acidic aniline solution will form crotonaldehyde at a controlled rate.
Issue 2: Formation of [4]an unexpected isomer or byproduct.
Causality: The reaction proceeds through several intermediates, and side reactions can occur. While the Doebner-von Miller synthesis typically yields specific substitution patterns, reversals of regiochemistry have been observed with certain substrates. Additionally, the interme[4]diate Schiff base can sometimes be reduced, leading to saturated or partially saturated quinoline derivatives.
Catalyst Choice: The reaction is catalyzed by both Brønsted and Lewis acids. Experimenting with differ[9]ent acid catalysts (e.g., HCl, H₂SO₄, SnCl₄, iodine) can influence the extent of side reactions.
Thorough Charac[5][9]terization: If an unexpected product is formed, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy and mass spectrometry to identify its structure and deduce the alternative reaction pathway.
Friedländer[4] Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.
Issue 1: Poor regiosel[10]ectivity when using an unsymmetrical ketone, resulting in a mixture of quinoline isomers.
Causality: An unsymmetrical ketone (e.g., 2-butanone) has two different enolizable α-methylene groups. This provides two distinct points for the initial condensation reaction, leading to a mixture of regioisomeric products that are often difficult to separate.
Catalyst Control: The choice of catalyst is critical for directing regioselectivity. The use of specific amine catalysts, such as pyrrolidine, has been shown to be effective in favoring the formation of the 2-substituted quinoline isomer.
Use of Directin[11][13]g Groups: Introducing a directing group, like a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, forcing the reaction to proceed with high regioselectivity.
Reaction Condit[11]ions: Adjusting reaction conditions can influence the outcome. For amine-catalyzed reactions, slow addition of the ketone and higher reaction temperatures have been observed to increase regioselectivity.
Issue 2: Low yield due[11] to self-condensation of the ketone starting material under basic conditions.
Causality: When using a base catalyst, the ketone starting material can undergo a self-aldol condensation. This side reaction competes directly with the desired condensation with the 2-aminoaryl carbonyl compound, reducing the overall yield of the quinoline product.
Switch to Acid Catalysis: Changing from a base to an acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) will prevent the base-catalyzed self-condensation of the ketone.
Modify Reaction[5][10] Conditions: If base catalysis is required, lowering the reaction temperature or adding the ketone slowly to the reaction mixture can help minimize the rate of the competing self-aldol reaction.
Use an Imine An[5]alogue: To completely avoid side reactions involving the ketone under basic conditions, the imine analogue of the o-aniline can be used as a starting material.
Data & Workflow Su[11]mmaries
Table 1: Troubleshooting Summary for Common Quinoline Syntheses
Synthesis Method
Common Issue
Primary Cause(s)
Key Troubleshooting Strategies
Skraup
Runaway exotherm; Tar formation
Rapid, uncontrolled dehydration of glycerol; Polymerization of acrolein
Use FeSO₄ moderator; [3][5]Slow H₂SO₄ addition; Gradual heating
stability testing of 2-(4-(3-Chloropropyl)piperazinyl)quinoline under different conditions
Welcome to the technical support center for the stability testing of 2-(4-(3-Chloropropyl)piperazinyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stability testing of 2-(4-(3-Chloropropyl)piperazinyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this molecule. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction to the Stability of 2-(4-(3-Chloropropyl)piperazinyl)quinoline
2-(4-(3-Chloropropyl)piperazinyl)quinoline is a molecule of interest in pharmaceutical research, incorporating three key functional moieties: a quinoline ring, a piperazine ring, and a chloropropyl side chain. Each of these components presents unique stability considerations that must be thoroughly investigated to ensure the compound's quality, safety, and efficacy throughout its lifecycle. The quinoline ring can be susceptible to photodegradation and oxidation, the piperazine ring is prone to oxidative degradation, and the chloropropyl group, as an organochloride, can undergo hydrolysis.[1][2][3] This guide will provide a comprehensive framework for assessing the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-(4-(3-Chloropropyl)piperazinyl)quinoline is turning yellow/brown over time. What could be the cause?
A1: Discoloration, particularly to yellow and then brown, is a common sign of degradation in quinoline-containing compounds.[1] This is often a result of photodegradation or oxidation.[1] It is crucial to store your solutions protected from light and in a well-sealed container to minimize exposure to air.
Q2: I am observing a decrease in the potency of my compound in my biological assays. Could this be related to stability?
A2: Yes, a loss of potency is a classic indicator of compound degradation. Inconsistent results in assays are also a red flag.[1] The degradation of your compound can be influenced by factors such as pH, temperature, and light exposure. It is highly recommended to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the most likely degradation pathways for this molecule?
A3: Based on its structure, the three primary degradation pathways are:
Hydrolysis: The chloropropyl group is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group.[3][4] This can be accelerated in both acidic and basic conditions.
Oxidation: The quinoline and piperazine rings are both susceptible to oxidation.[2][5] For the quinoline ring, this could result in the formation of N-oxides or hydroxylated derivatives.[4][5] The piperazine ring can also be oxidized, potentially leading to ring opening or the formation of products like 2-oxopiperazine.[2]
Photodegradation: Quinoline derivatives are often photolabile and can degrade upon exposure to UV or even ambient light.[1][5]
Q4: What is a "forced degradation study" and why is it necessary?
A4: A forced degradation or stress study is an experiment where the compound is intentionally exposed to conditions more severe than those it would encounter during normal handling and storage.[6] These studies are critical for several reasons: they help to identify potential degradation products, elucidate degradation pathways, and are essential for developing and validating a "stability-indicating" analytical method that can separate the parent compound from its degradation products.[6]
Q5: What analytical technique is best suited for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique for quantifying the parent compound and its degradation products.[5][7] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a systematic approach to investigating the stability of 2-(4-(3-Chloropropyl)piperazinyl)quinoline under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9]
1. Preparation of Stock Solution:
Prepare a stock solution of 2-(4-(3-Chloropropyl)piperazinyl)quinoline in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).[1]
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).[1]
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the mixture at room temperature, protected from light.
Monitor over time (e.g., up to 24 hours), taking samples at appropriate intervals.[1]
Thermal Degradation:
Place the stock solution in a temperature-controlled oven at 80°C.[1]
For solid-state analysis, place a thin layer of the compound powder in the oven.
Sample at various time points.
Photolytic Degradation:
Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][8][9]
A control sample should be wrapped in aluminum foil to protect it from light.
Analyze both the exposed and control samples at appropriate time points.
Protocol 2: HPLC Method for Stability Indicating Assay
A validated HPLC method is crucial for the accurate assessment of stability.
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector.[7]
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.
Flow Rate: Typically 1.0 mL/min.
Detection Wavelength: To be determined by acquiring the UV spectrum of the parent compound and selecting a wavelength of maximum absorbance.
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
Peak Purity Analysis: A PDA detector should be used to assess the peak purity of the parent compound in stressed samples to confirm that the chromatographic peak is not co-eluting with any degradation products.[7]
Visualizing Workflows and Pathways
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the target molecule.
resolving peak tailing in HPLC of piperazine compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust analytical methods.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust analytical methods. This guide is designed to provide you with a comprehensive, in-depth resource for troubleshooting and resolving peak tailing issues commonly encountered with piperazine and other basic compounds in High-Performance Liquid Chromatography (HPLC).
We will move beyond simple checklists to explore the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
Quick Troubleshooting Guide & FAQs
This section provides immediate answers to the most common questions and a rapid workflow for experienced chromatographers.
Frequently Asked Questions (FAQs)
Q1: Why does my piperazine peak tail so much on a standard C18 column?
A1: The primary cause is a secondary retention mechanism involving strong ionic interactions between your positively charged piperazine analyte (a base) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[1][2][3][4] This interaction holds back a fraction of the analyte molecules, causing them to elute later than the main band, which results in a tailing peak.[5][6]
Q2: What is the quickest and most effective first step to fix my peak tailing issue?
A2: The most effective initial step is to adjust the mobile phase pH.[6][7] Lowering the pH to a value between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-OH), neutralizing their negative charge and drastically reducing the unwanted ionic interaction.[3][4][5]
Q3: I've lowered the pH, but there's still some tailing. What's next?
A3: If low pH alone is insufficient, the next step is to either add a "competing base" to the mobile phase or select a more inert column.[4][7][8] A small concentration of an amine like triethylamine (TEA) will compete with your piperazine analyte for the active silanol sites, effectively masking them.[9] Alternatively, using a modern, high-purity, end-capped column is highly recommended.[3][10]
Q4: What does "end-capped" mean, and why is it important for piperazine compounds?
A4: End-capping is a chemical process that deactivates the highly reactive residual silanol groups that remain on the silica surface after the primary stationary phase (like C18) is bonded.[10][11][12] A small, inert molecule (typically trimethylsilyl) is used to "cap" these silanols, making them unavailable for secondary interactions with basic analytes like piperazine.[10][12] For basic compounds, using a well-end-capped, or even double-end-capped, column is crucial for achieving symmetrical peaks.[6][10]
Q5: All my peaks are tailing, not just the piperazine. What does this mean?
A5: If all peaks in the chromatogram exhibit tailing, the issue is likely a physical or systemic problem rather than a chemical one.[2][7] The most common causes are a void at the head of the column, excessive extra-column volume (e.g., overly long or wide tubing), or a blocked frit.[2][3][13]
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve peak tailing, explaining the scientific rationale behind each step.
Step 1: Diagnose the Problem - Chemical vs. Physical
Before adjusting your method, it's crucial to determine if the tailing is caused by chemical interactions specific to your analyte or a physical problem with the HPLC system.
Experimental Protocol: The Neutral Marker Test
Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound (e.g., Toluene, Uracil) in your mobile phase.
Injection: Inject this solution using your current HPLC method.
Analysis:
Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak, but your piperazine compound tails, the problem is chemical (secondary interactions). Proceed to Step 2 .[2]
Tailing Peak: If the neutral marker also tails, the problem is physical. Proceed to Step 5 .[2]
Step 2: Mobile Phase Optimization - The First Line of Defense
Optimizing the mobile phase is the most powerful and least invasive way to control peak shape for basic compounds.
A. pH Adjustment to Suppress Silanol Activity
The goal is to protonate the surface silanols to eliminate their negative charge.
Mechanism: At low pH (typically < 4), the equilibrium for silanol groups (Si-OH ⇌ Si-O⁻ + H⁺) is shifted to the left.[14] This neutralizes the surface, preventing ionic attraction with the protonated piperazine analyte.
Procedure:
Prepare your aqueous mobile phase.
Add a small amount of acid. Start with 0.1% (v/v) formic acid (for LC-MS compatibility) or 0.1% (v/v) trifluoroacetic acid (TFA) for UV detection. TFA is a stronger ion-pairing agent and can often produce sharper peaks but may suppress MS signal.[15]
Measure the pH to ensure it is in the desired range (e.g., 2.5 - 3.5).
Equilibrate the column thoroughly (at least 10-15 column volumes) and inject your sample.
Caption: Mechanism of silanol interaction and the effect of low pH.
B. Using a Competing Base to Mask Active Sites
If low pH isn't sufficient, a competing base acts as a silanol-masking agent.
Mechanism: A small amine additive, like Triethylamine (TEA), is added to the mobile phase. Being a base, TEA will be protonated and will preferentially interact with any remaining ionized silanol sites, effectively shielding them from the piperazine analyte.[8][9]
Procedure:
To your low-pH mobile phase, add a low concentration of TEA (e.g., start with 0.05% v/v, which is ~5 mM).
Increase the concentration incrementally (e.g., 0.1%, 0.2%) if tailing persists. Note that excessive TEA can alter selectivity and shorten column lifetime.[8]
If mobile phase optimization fails to produce the desired peak shape, the column itself is the next logical area to address.
Use Modern, High-Purity (Type B) Silica Columns: Older Type A silica has a higher metal content, which increases the acidity of silanol groups, worsening tailing.[8][9] Modern Type B silica is much purer and inherently less active.[4][7]
Employ End-Capped Columns: As discussed in the FAQs, this is critical. Always choose a column specifically advertised as end-capped, base-deactivated, or suitable for basic compounds.[3][5][10] Double-end-capped columns provide even more thorough deactivation.[10]
Consider Alternative Stationary Phases:
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[1]
Hybrid Silica/Polymer Phases: These columns are stable over a wider pH range (e.g., 1-12).[6][16] This allows for an alternative strategy: running at a high pH (e.g., pH 10-11). At high pH, the piperazine analyte is in its neutral, free-base form and will not interact ionically with the silica surface.[16][17]
Step 4: The Troubleshooting Workflow Diagram
This flowchart provides a logical path from problem identification to resolution.
Caption: A systematic workflow for troubleshooting piperazine peak tailing.
Step 5: Addressing Physical and Systemic Issues
If the "Neutral Marker Test" indicated a physical problem, investigate the following:
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing peaks.[18][19][20] This is easily diagnosed by diluting your sample (e.g., by a factor of 10) or reducing the injection volume.[21][22] If the peak shape improves, overload was the cause.
Column Void/Contamination: A void at the column inlet or a blocked frit can create a non-uniform flow path, causing band distortion.[2][3] Try flushing the column with a strong solvent. If this fails, the column may need to be replaced. Using a guard column is a good preventative measure.[23]
Extra-Column Volume: Excessive volume in the system between the injector and detector causes band broadening.[1][13] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[1]
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. ([Link])
What Is End-Capping in HPLC Columns? - Chrom Tech ([Link])
HPLC Tech Tip: Basic Analytes and High pH - Phenomenex ([Link])
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International ([Link])
A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating - ChromaNik Technologies ([Link])
Control pH During Method Development for Better Chromatography - Agilent ([Link])
HPLC Column Selection: Core to Method Development (Part I) - Welch Materials ([Link])
A Comparative Guide to the Biological Activity of 2-(4-(3-Chloropropyl)piperazinyl)quinoline and Its Analogues
Introduction: The Quinoline-Piperazine Scaffold as a Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active comp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline-Piperazine Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The quinoline-piperazine scaffold is a prime example of such a motif. Quinoline, an aromatic heterocyclic system, and piperazine, a saturated nitrogen-containing ring, together create a versatile platform for developing novel therapeutic agents.[1] This hybrid structure is at the core of numerous compounds investigated for their potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3]
This guide provides an in-depth comparison of the biological activities of 2-(4-(3-chloropropyl)piperazinyl)quinoline and its structurally related analogues. We will delve into their anticancer and antimicrobial properties, supported by experimental data from the literature. The causality behind experimental designs will be explained, and detailed protocols for key assays are provided to ensure scientific integrity and reproducibility.
The lead compound, 2-(4-(3-chloropropyl)piperazinyl)quinoline, is of particular interest due to its unique structural features:
The Quinoline Core: Acts as a critical pharmacophore, capable of various interactions with biological targets like DNA and protein kinases.[2]
The Piperazine Linker: A common moiety in drug design that enhances solubility and can be crucial for binding to target proteins. The basic nitrogen atom within this ring is often essential for activity.[4][5]
The 3-Chloropropyl Tail: This terminal alkyl chloride group is a reactive electrophile, suggesting a potential mechanism of action involving covalent bond formation with nucleophilic residues (e.g., cysteine, histidine) in target proteins, potentially leading to irreversible inhibition.
This guide will explore how modifications to each of these three components influence the compound's biological profile, providing a structure-activity relationship (SAR) analysis for researchers in drug development.
Part 1: Comparative Anticancer Activity
Quinoline-piperazine hybrids have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[2][6] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes such as cell division and signal transduction.[2]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this class of compounds is highly dependent on the nature and position of substituents on both the quinoline and piperazine rings.
Quinoline Ring Substitutions: The addition of small, electron-withdrawing or -donating groups at various positions can significantly modulate activity. For instance, studies on related quinoline derivatives have shown that substitutions at the 6th and 7th positions can be critical. Fluoro and methoxy groups, in particular, have been associated with enhanced biological activity in some analogues.[7] Conversely, a 7-chloro substitution has been reported to decrease cytotoxic activity in certain quinolinylhydrazone derivatives.[6]
Piperazine Ring and Linker Modifications: The piperazine moiety is not merely a linker; its basic nitrogen atom is a key feature influencing activity.[4][5] The nature of the substituent on the second nitrogen of the piperazine ring dramatically alters the compound's properties. While our lead compound features a reactive chloropropyl group, other analogues incorporate various aryl, alkyl, or acyl groups. These modifications impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are critical for target engagement. The distance between the hydrophobic quinoline core and the basic nitrogen atom of the piperazine has also been identified as a crucial factor for activity in related multidrug resistance reversers.[4]
Quantitative Comparison of Cytotoxic Activity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes representative data for quinoline-piperazine analogues and related quinazoline derivatives against various human cancer cell lines.
Note: Direct IC50 values for 2-(4-(3-chloropropyl)piperazinyl)quinoline were not available in the surveyed literature, highlighting a gap for future investigation. The data presented is for structurally related analogues to provide a comparative context.
Experimental Protocols for Anticancer Evaluation
To ensure trustworthy and reproducible results, standardized in vitro assays are paramount. The choice of assay depends on the specific question being asked, from general viability to specific mechanisms of cell death.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
This is a quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism.
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Add 100 µL of this solution to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as positive and negative controls, respectively.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Expert Insights and Future Directions
This comparative guide underscores the significant therapeutic potential of the quinoline-piperazine scaffold. The analysis of its analogues reveals a complex structure-activity relationship that differs for anticancer and antimicrobial activities, offering a rich field for multipotent drug design.
The lead compound, 2-(4-(3-chloropropyl)piperazinyl)quinoline , stands out due to its reactive chloropropyl group. This feature suggests a potential for covalent and irreversible binding to its biological target(s), which could lead to enhanced potency and duration of action. However, this reactivity also raises concerns about potential off-target effects and toxicity. Therefore, a critical next step is to perform selectivity screening , comparing its cytotoxicity against a panel of cancer cell lines versus non-malignant cells, such as normal human dermal fibroblasts (HFF-1). [10][11]A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a hallmark of a promising drug candidate.
[11]
Future research should focus on:
Synthesis and Direct Comparison: Synthesizing 2-(4-(3-chloropropyl)piperazinyl)quinoline and a series of analogues with modified linkers (e.g., propyl, hydroxypropyl) to directly assess the role of the terminal chloride in biological activity.
Mechanism of Action Studies: For active compounds, elucidating the precise molecular target is crucial. This could involve enzyme inhibition assays (e.g., for DNA gyrase or specific kinases), proteomic studies to identify covalent binding partners, and further investigation into cell death pathways (e.g., apoptosis vs. necrosis).
In Vivo Evaluation: Promising candidates with high potency and selectivity in vitro must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a living system.
[12]
The quinoline-piperazine framework, particularly with the introduction of a reactive functional group, represents a strategic direction for the development of next-generation therapeutics. A thorough, mechanism-based investigation is key to unlocking its full potential.
References
Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
Al-Ostath, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
Martínez-Ramos, C., et al. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC.
Venäläinen, J. I., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, ACS Publications.
Kiue, N., et al. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed.
Cao, S., et al. (2016). Synthesis and antitumor activity evaluation of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at C4-position. PubMed.
Unknown authors. (n.d.). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. ResearchGate.
Gujjula, R., et al. (n.d.). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC.
Kiue, N., et al. (n.d.). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, ACS Publications.
Zahra, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
V, S., et al. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
Głowacka, I. E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. MDPI.
Unknown author. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.
Ma, F.-F. (2025). Guideline for anticancer assays in cells. ResearchGate.
Singh, T., et al. (2025). In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways.
JoVE (Journal of Visualized Experiments). (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
Yildiz, M., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC.
Unknown authors. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
Kumar, V., et al. (2022). Review on recent development of quinoline for anticancer activities.
Sauthof, L., et al. (n.d.). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. PMC.
Sauthof, L., et al. (n.d.). Chemical structure of antibacterial piperazinyl-quinoline hybrid.... ResearchGate.
Głowacka, I. E., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
Unknown authors. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. PMC.
Kim, J.-S., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. PMC.
Unknown authors. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
Unknown author. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC.
Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
Zhou, Y., et al. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC.
Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
Comprehensive Comparison Guide: Applications and Efficacy of Piperazinyl Quinoline Derivatives in Modern Therapeutics
The piperazinyl quinoline core is a privileged scaffold in medicinal chemistry, extensively documented across decades of patent literature. The strategic addition of a basic piperazine ring to the quinoline system drasti...
Author: BenchChem Technical Support Team. Date: March 2026
The piperazinyl quinoline core is a privileged scaffold in medicinal chemistry, extensively documented across decades of patent literature. The strategic addition of a basic piperazine ring to the quinoline system drastically alters the molecule's physicochemical properties—enhancing aqueous solubility, facilitating cellular penetration, and providing a critical hydrogen-bonding network for target binding.
This guide provides an objective, data-driven comparison of piperazinyl quinoline derivatives across three primary therapeutic domains: antibacterial fluoroquinolones, antimalarial bisquinolines, and emerging anticancer agents.
Antibacterial Efficacy: The Fluoroquinolone Evolution
The integration of a piperazine ring at the C7 position and a fluorine atom at the C6 position of the quinoline-3-carboxylic acid core birthed the fluoroquinolone class of antibiotics[1]. These modifications transform the scaffold into a potent inhibitor of bacterial DNA gyrase (in Gram-negative species) and Topoisomerase IV (in Gram-positive species).
Product Comparison: Ciprofloxacin vs. Norfloxacin
While both compounds share the core piperazinyl quinoline structure, Ciprofloxacin features a cyclopropyl group at the N1 position, whereas Norfloxacin utilizes an ethyl group. This seemingly minor substitution significantly enhances Ciprofloxacin's hydrophobic interactions within the DNA gyrase cleavage complex, resulting in superior potency[2].
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
Compound
N1 Substitution
MIC range for E. coli (µg/mL)
MIC range for S. aureus (µg/mL)
Primary Target
Norfloxacin
Ethyl
50 – 400
> 100
DNA Gyrase
Ciprofloxacin
Cyclopropyl
10 – 200
16 – 32
DNA Gyrase / Topo IV
(Data reflects ranges across various fluoroquinolone-resistant clinical isolates[2])
Mechanism of piperazinyl quinolones targeting bacterial DNA gyrase and Topoisomerase IV.
Experimental Methodology: DNA Gyrase Supercoiling Inhibition Assay
To objectively quantify the inhibitory power of these derivatives, the supercoiling assay is the gold standard.
Causality & Self-Validation: Why use relaxed pBR322 DNA as the substrate? DNA gyrase's primary function is to introduce negative supercoils into relaxed DNA. By starting with relaxed plasmids, the assay provides a clear electrophoretic shift (relaxed DNA migrates slower than supercoiled DNA). The system is self-validating: a no-enzyme control ensures the DNA isn't spontaneously supercoiling, and a no-drug control confirms baseline enzyme activity.
Step-by-Step Protocol:
Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).
Drug Titration: Add serial dilutions of Ciprofloxacin or Norfloxacin (0.1 µg/mL to 100 µg/mL). Include a vehicle control (0.1% DMSO).
Incubation: Incubate the mixture at 37°C for 30 minutes to allow the ternary complex to form.
Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS). The SDS denatures the enzyme, trapping the cleaved DNA.
Resolution: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours.
Quantification: Stain with ethidium bromide and quantify the ratio of supercoiled to relaxed DNA bands using densitometry to calculate the IC50.
Antimalarial Potency: Overcoming Resistance with Bisquinolines
In the realm of antiparasitics, the piperazinyl quinoline scaffold has been leveraged to overcome widespread resistance to traditional 4-aminoquinolines like Chloroquine. Piperaquine, a bisquinoline containing two piperazine rings, is a prime example of this structural evolution.
Product Comparison: Piperaquine vs. Chloroquine
Chloroquine resistance in Plasmodium falciparum is primarily driven by mutations in the PfCRT efflux pump, which actively expels the drug from the parasite's digestive vacuole. Piperaquine's bulky bis-piperazinyl structure physically prevents it from being efficiently transported by the mutant PfCRT, allowing it to accumulate and inhibit hemozoin formation effectively[3].
Table 2: Ex Vivo IC50 Values against P. falciparum Clinical Isolates
Compound
Structural Class
Mean IC50 (nM)
Cross-Resistance with PfCRT Mutants?
Chloroquine
4-Aminoquinoline
~83.6
Yes
Piperaquine
Bis-piperazinyl quinoline
~27.3 - 81.3
No
(Data aggregated from ex vivo susceptibility studies on imported and field isolates[3],[4])
Workflow for validating antimalarial IC50 using the self-validating SYBR Green I assay.
Experimental Methodology: SYBR Green I P. falciparum Growth Inhibition Assay
To accurately compare the IC50 of Piperaquine against Chloroquine, the SYBR Green I assay provides a high-throughput, objective readout.
Causality & Self-Validation: Why use SYBR Green I? Mature human erythrocytes lack a nucleus and contain no DNA. SYBR Green I selectively intercalates into double-stranded DNA. Therefore, any fluorescent signal detected is exclusively derived from parasite proliferation. The assay is self-validating: a 0.1% DMSO vehicle control establishes the 100% growth baseline, while a high-dose Artemisinin well (which rapidly kills all parasites) serves as the 0% growth baseline, ensuring a reliable dynamic range.
Step-by-Step Protocol:
Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment. Adjust parasitemia to 0.5% at a 2% hematocrit in RPMI 1640 medium.
Drug Plating: In a 96-well plate, dispense serial dilutions of Piperaquine and Chloroquine (range: 1 nM to 1000 nM).
Inoculation: Add 100 µL of the synchronized parasite culture to each well.
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Lysis and Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.
Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression analysis.
Recent patent literature highlights the shift of the piperazinyl quinoline scaffold into oncology. By modifying the 4-piperazinyl quinoline core with urea or thiourea functionalities, researchers have developed potent anti-proliferative agents targeting breast cancer[5].
Causality: The piperazine ring acts as an optimal spatial linker, providing the necessary flexibility and hydrogen-bond acceptors to interact with kinase domains or Topoisomerase II in tumor cells, outperforming rigid linkers.
Table 3: Cytotoxicity of Novel 4-Piperazinyl Quinoline Ureas vs. Standard Agents
Compound
Target Cell Line
IC50 (µM)
Mechanism of Action
Quinoline Urea Derivative 4
MDA-MB-231
3.0 ± 0.1
Topoisomerase II / Kinase Inhibition
Quinoline Urea Derivative 11
MCF-7
3.03 ± 1.5
Topoisomerase II / Kinase Inhibition
Doxorubicin (Reference)
MCF-7
~16.2
DNA Intercalation / Topo II
(Data derived from anti-breast cancer screening of synthesized urea/thiourea analogues[5])
To validate these findings, standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assays are employed, relying on the mitochondrial reductase activity of living cells to convert yellow MTT into purple formazan crystals. This directly correlates metabolic activity with drug efficacy.
References
Infusion solutions of 1-cyclopropyl-6-fluoro-1,4-di-hydro-4-oxo-7-(1-piperazinyl)
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
Standard Operating Procedure & Logistical Guide: Disposal of 2-(4-(3-Chloropropyl)piperazinyl)quinoline As a synthetic building block widely used in medicinal chemistry and GPCR drug discovery[1], 2-(4-(3-Chloropropyl)pi...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Logistical Guide: Disposal of 2-(4-(3-Chloropropyl)piperazinyl)quinoline
As a synthetic building block widely used in medicinal chemistry and GPCR drug discovery[1], 2-(4-(3-Chloropropyl)piperazinyl)quinoline presents unique logistical and environmental challenges at the end of its lifecycle. Proper disposal is not merely a regulatory formality; it is a critical scientific procedure designed to prevent severe ecological toxicity and the synthesis of lethal combustion by-products.
This guide provides a self-validating, mechanistic approach to handling and disposing of this specific intermediate, ensuring absolute compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.
Molecular Hazard Profile & Disposal Causality
To understand the strict disposal protocols for 2-(4-(3-Chloropropyl)piperazinyl)quinoline, laboratory personnel must analyze its three primary structural components. Each moiety dictates a specific safety and routing requirement:
The 3-Chloropropyl Chain (Halogenated Hazard): The presence of the aliphatic chlorine atom strictly classifies this compound as a Halogenated Organic Waste [2][3]. If this compound is mixed with standard non-halogenated waste and incinerated at normal temperatures, the chlorine atoms will catalyze the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4][5]. Therefore, it must be routed to specialized facilities capable of high-temperature incineration (>1200°C) combined with caustic scrubbing to achieve a >99.99% destruction and removal efficiency (DRE)[6].
The Quinoline Core (Ecological & Health Hazard): Quinoline derivatives are highly toxic to aquatic life, carrying long-lasting environmental effects (H411), and are suspected mutagens and carcinogens (H341, H350)[7][8][9]. Under no circumstances can this compound or its aqueous washings be discharged into standard laboratory drains or municipal sewer systems[7][9].
The Piperazine Ring (Reactivity Hazard): The basic secondary and tertiary nitrogen atoms within the piperazine and quinoline rings make the molecule reactive with strong acids and oxidizers[3]. Mixing this waste with incompatible acidic streams can lead to dangerous exothermic reactions or the off-gassing of toxic vapors.
Waste Routing Visualization
The following decision tree illustrates the critical logistical pathway for classifying and routing this chemical waste to prevent dioxin formation.
Workflow for the classification and routing of halogenated quinoline intermediate waste.
Operational Safety & Handling Protocol
Before initiating any disposal procedures, establish a self-validating safety perimeter.
Step 1: PPE Verification. Don chemical-resistant gloves (Viton® or heavy-duty Nitrile), safety goggles, and a laboratory coat[2].
Self-Validation: Perform a pneumatic inflation test on your gloves prior to donning to ensure zero micro-tears.
Step 2: Engineering Controls. Handle the compound exclusively within a certified chemical fume hood to prevent the inhalation of aerosolized powders or volatile degradation products[2][9].
Self-Validation: Check the hood's magnehelic gauge or digital airflow monitor to confirm inward directional airflow before opening the chemical container.
Step 3: Spill Containment Readiness. Because quinoline derivatives are toxic to aquatic ecosystems, water must never be used to flush a spill[7][9].
Self-Validation: Physically verify that an inert, non-combustible spill kit (containing sand, earth, or vermiculite) is within 10 feet of the workstation before handling the chemical[2][7].
Step-by-Step Disposal Procedures
Execute the following logistical steps to ensure RCRA compliance and environmental safety.
Step 1: Waste Segregation
Isolate the 2-(4-(3-Chloropropyl)piperazinyl)quinoline waste from all other laboratory streams. It must be strictly classified as Halogenated Organic Waste [3][10].
Validation Check: Review the waste log of the target container. Ensure absolutely no non-halogenated solvents (e.g., acetone, ethanol) or strong inorganic acids are present, as mixing increases disposal costs and introduces reactivity hazards[3][10].
Step 2: Containerization
Transfer the waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass containers are required[2].
Validation Check: Inspect the container cap for an intact Polytetrafluoroethylene (PTFE) liner to prevent vapor leaks and ensure a hermetic seal.
Step 3: RCRA-Compliant Labeling
Apply a hazardous waste label the exact moment the first drop or grain of waste enters the container[10]. The label must explicitly state the full chemical name and its primary hazards.
Validation Check: Confirm the label reads: "Halogenated Organic Waste - Contains 2-(4-(3-Chloropropyl)piperazinyl)quinoline. Toxic/Mutagenic." Do not use abbreviations[2].
Step 4: Satellite Accumulation Area (SAA) Storage
Store the sealed, labeled container in a designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the primary container's volume[10][11].
Validation Check: Verify the accumulation start date. Under federal guidelines, waste containers must be transferred to the central accumulation area or picked up by a licensed contractor within 180 days of first use[11].
Step 5: Final Transfer & Destruction
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Provide them with the exact chemical composition so they can route it to a permitted high-temperature hazardous waste incinerator[2].
Quantitative Waste Parameter Summary
Waste Parameter
Specification / Classification
Operational Rationale
Primary Classification
Halogenated Organic Waste
Contains a 3-chloropropyl group; dictates strict separation from non-halogenated streams[3][10].
Destruction Requirement
High-Temp Incineration (>1200°C)
Mandatory to prevent the de novo synthesis of PCDDs/PCDFs (dioxins) during combustion[4][6].
Chemical Incompatibilities
Strong oxidizers, strong acids
The basic piperazine nitrogens can react exothermically; oxidation risks toxic NOx/Cl₂ gas release[3][12].
Storage Limit
< 180 days in SAA
Prevents chemical degradation and ensures compliance with federal accumulation regulations[11].
Container Material
Glass or HDPE
Prevents solvent leaching and structural degradation of the container wall[2].
References
DC Fine Chemicals. "Safety Data Sheet: Quinoline." DC Fine Chemicals. Available at:[Link]
Penta Chemicals. "Quinoline - SAFETY DATA SHEET." Pentachemicals.eu. Available at:[Link]
Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca. Available at:[Link]
University of Tennessee. "Laboratory Hazardous Waste Management Guide." Tennessee.edu. Available at:[Link]
Eastern Washington University. "Hazardous Waste Management Program." Ewu.edu. Available at:[Link]
National Institutes of Health (NIH). "Combustion by-products and their health effects: Summary of the 16th international congress." Nih.gov. Available at:[Link]
American Chemical Society (ACS). "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes." Acs.org. Available at:[Link]
Princeton University / EPA. "Dioxin Treatment Technologies." Princeton.edu. Available at: [Link]